molecular formula C7H6BrClO3S B1274384 3-Bromo-4-methoxybenzenesulfonyl chloride CAS No. 23094-96-4

3-Bromo-4-methoxybenzenesulfonyl chloride

Cat. No.: B1274384
CAS No.: 23094-96-4
M. Wt: 285.54 g/mol
InChI Key: LTVLATJRJIBHDR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzenesulfonyl chloride (CAS 23094-96-4) is a versatile benzenesulfonyl derivative of significant interest in chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C 7 H 6 BrClO 3 S and a molecular weight of 285.54 g/mol, serves as a key electrophilic reagent for introducing the 3-bromo-4-methoxyphenylsulfonyl moiety into target molecules . Its primary research application lies in its role as a precursor in the synthesis of sulfonamide derivatives, which are crucial in medicinal chemistry for the development of new therapeutic agents and biologically active compounds . The compound is characterized by specific physical properties, including a predicted density of 1.7±0.1 g/cm³ and a high boiling point of approximately 366.0±27.0 °C at standard atmospheric pressure . It is essential to handle this material with extreme care, as it is classified as a corrosive solid . It causes severe skin burns and eye damage and is harmful if swallowed (Hazard Statements H314, H302) . Proper safety protocols are mandatory, including the use of personal protective equipment such as gloves, eye protection, and suitable clothing, and working in a well-ventilated area . The substance is also moisture-sensitive and can react violently with water; it must be stored under an inert atmosphere at 2-8°C to maintain stability and purity . For transportation, it is assigned UN number 3261 . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVLATJRJIBHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397546
Record name 3-bromo-4-methoxybenzenesulfonyl chloride
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Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23094-96-4
Record name 3-bromo-4-methoxybenzenesulfonyl chloride
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Record name 3-bromo-4-methoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxybenzenesulfonyl Chloride (CAS: 23094-96-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzenesulfonyl chloride is a vital organic intermediate, particularly valued in the synthesis of novel sulfonamide derivatives for pharmaceutical research. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, offers versatile reactivity for the creation of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its emerging role in the development of neuroprotective and neurorestorative agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 83 to 88 °C.[1] It is characterized by its moisture sensitivity, necessitating storage under inert gas.[2] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 23094-96-4[1]
Molecular Formula C₇H₆BrClO₃S[1][3]
Molecular Weight 285.54 g/mol [1][3]
Appearance Solid[1]
Melting Point 83-88 °C[1]
SMILES COc1ccc(cc1Br)S(Cl)(=O)=O[1]
InChI 1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3[1]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorosulfonation of 2-bromoanisole.

Experimental Protocol: Synthesis from 2-Bromoanisole[3][4]

Materials:

  • 2-Bromoanisole

  • Chloroform (CHCl₃)

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Salt

Procedure:

  • Dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

  • Cool the solution to between -5 °C and 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over a period of 1 hour.

  • Pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous layer and extract it twice with chloroform.

  • Combine the organic layers, dry them, and concentrate to yield this compound.

This procedure typically results in a high yield of the desired product.

G cluster_synthesis Synthesis of this compound 2-Bromoanisole 2-Bromoanisole Reaction Reaction 2-Bromoanisole->Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Workup Workup Reaction->Workup 1. Warm to RT 2. Quench with ice Product 3-Bromo-4-methoxy- benzenesulfonyl chloride Workup->Product Extraction & Concentration

Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a key precursor in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, readily forming stable sulfonamide linkages.

Synthesis of Sulfonamides

The general reaction involves the coupling of this compound with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide[3][4]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • tert-Butylamine

  • 5% Citric acid solution

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL).

  • Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

  • Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise.

  • Allow the reaction mixture to stand for 2 hours.

  • Pour the mixture into a solution of 5% citric acid and dichloromethane.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry, and concentrate.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide.

G cluster_sulfonamide_synthesis Synthesis of a Sulfonamide Derivative SulfonylChloride 3-Bromo-4-methoxy- benzenesulfonyl chloride Reaction Reaction SulfonylChloride->Reaction Amine tert-Butylamine Amine->Reaction Base Triethylamine Base->Reaction Workup Workup Reaction->Workup Acidic workup Sulfonamide 3-Bromo-N-tert-butyl- 4-methoxybenzenesulfonamide Workup->Sulfonamide Extraction & Recrystallization

General workflow for the synthesis of sulfonamides.

Application in Neuroprotective Agents

Recent patent literature highlights the use of this compound in the synthesis of novel sulfonamides with potential as neuroprotective and neurorestorative agents.[4] While specific drug candidates are often proprietary, the general approach involves incorporating the 3-bromo-4-methoxyphenylsulfonyl moiety into larger molecular scaffolds to modulate biological targets involved in neurodegenerative diseases.

Sulfonamide-based compounds have been investigated for their neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory effects.[1] Some sulfonamides have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[5] Others may exert their effects through the modulation of MAPK signaling pathways, which are crucial in neuronal survival and death.[6]

G cluster_pathway Potential Neuroprotective Signaling Pathways of Sulfonamides Sulfonamide Sulfonamide Nrf2 Nrf2 Sulfonamide->Nrf2 activates MAPK MAPK Sulfonamide->MAPK modulates AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse NeuronalSurvival Neuronal Survival MAPK->NeuronalSurvival Neuroprotection Neuroprotection AntioxidantResponse->Neuroprotection NeuronalSurvival->Neuroprotection

Potential signaling pathways for neuroprotection by sulfonamides.

Spectroscopic Data (Predicted)

  • ¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm). The methoxy group protons would be a singlet around 3.9-4.0 ppm.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the methoxy group would be downfield, and the carbon attached to the sulfonyl chloride group would also be significantly deshielded.

  • IR Spectroscopy: Characteristic peaks would include strong S=O stretching vibrations (around 1370 and 1180 cm⁻¹), C-O stretching for the methoxy group, and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 284 and 286 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the chlorine atom and the SO₂Cl group.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Due to its moisture sensitivity, it should be handled in a dry, well-ventilated area, and stored under an inert atmosphere.[2] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of novel sulfonamides, including those with potential neuroprotective activities, underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe use in the laboratory.

References

In-Depth Technical Guide: Physical Properties of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-4-methoxybenzenesulfonyl chloride, a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Data

This compound is a solid organic compound. Key identifying information and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrClO₃S[1]
Molecular Weight 285.54 g/mol [1]
CAS Number 23094-96-4[1]
Appearance Solid
Melting Point 83-88 °C[2]
Boiling Point 366.0 ± 27.0 °C (Predicted)[2]
Density 1.717 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in chloroform and dichloromethane.[3][4] Inferences from its chemical structure and general characteristics of sulfonyl chlorides suggest solubility in other polar organic solvents and limited solubility in non-polar solvents.[5]-

Chemical Structure

The molecular structure of this compound is fundamental to understanding its reactivity and physical properties.

Caption: Chemical structure of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube or a digital melting point apparatus) containing a heat-transfer fluid (e.g., mineral oil).[6]

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6] The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Boiling Point Determination (Since the compound is a solid at room temperature, this would apply to its molten state under vacuum to prevent decomposition)

Given the high predicted boiling point, distillation would likely be performed under reduced pressure to prevent decomposition.

  • Apparatus: A small-scale distillation apparatus is assembled. A small quantity of the compound is placed in the distillation flask.

  • Procedure: The apparatus is slowly heated in a suitable bath. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. The pressure at which the distillation is conducted must also be recorded.

Density Determination of a Solid (Volume Displacement Method)
  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[7]

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if it does not react). The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the two volumes represents the volume of the solid.[7]

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[7]

Synthesis Workflow

This compound is synthesized from 2-bromoanisole. The general workflow for this synthesis is outlined below.[3][4]

G start Start: 2-Bromoanisole in Chloroform step1 Cool to -5 to 0 °C start->step1 step2 Slowly add Chlorosulfonic Acid step1->step2 step3 Warm to Room Temperature step2->step3 step4 Quench with Crushed Ice step3->step4 step5 Separate Aqueous and Organic Layers step4->step5 step6 Extract Aqueous Layer with Chloroform step5->step6 step7 Combine and Dry Organic Layers step6->step7 end End Product: this compound step7->end

Caption: Synthesis workflow of this compound.

References

3-Bromo-4-methoxybenzenesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 3-Bromo-4-methoxybenzenesulfonyl chloride, including its molecular properties, synthesis protocols, and key data points.

Core Molecular Information

Formula: C₇H₆BrClO₃S[1][2][3][4][5]

Molecular Weight: 285.54 g/mol [1][3][4][5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
CAS Number 23094-96-4[1][2][3][4][5][8]
Molecular Formula C₇H₆BrClO₃S[1][2][3][4][5]
Molecular Weight 285.54 g/mol [1][3][4][5][6][7]
Melting Point 83-88 °C[3][5]
Boiling Point 366.0 ± 27.0 °C (Predicted)[5]
Density 1.717 ± 0.06 g/cm³ (Predicted)[5]
Physical Form Solid[3]
Assay Purity 97%[3]

Experimental Protocols

A general procedure for the synthesis of this compound from 2-bromoanisole has been reported.[1][8]

Synthesis of this compound from 2-Bromoanisole

  • Preparation: Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

  • Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.[1][8]

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[1][8]

  • Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of one hour.[1][8]

  • Quenching: Pour the reaction mixture onto crushed ice.[1][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.[1][8]

  • Workup: Combine the organic layers, dry them, and concentrate to yield this compound. The reported yield for this procedure is 98% (2.80 g).[1][8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A 2-Bromoanisole in Chloroform C Cool to -5 to 0 °C A->C B Chlorosulfonic Acid D Slow Dropwise Addition (30 min) B->D C->D E Warm to Room Temp (1 hour) D->E F Pour onto Crushed Ice E->F G Extract with Chloroform F->G H Combine, Dry, Concentrate G->H I 3-Bromo-4-methoxy- benzenesulfonyl chloride H->I

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methoxybenzenesulfonyl Chloride from 2-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole. The primary method detailed is the direct chlorosulfonation of 2-bromoanisole, a robust and high-yielding electrophilic aromatic substitution reaction. This document includes a detailed experimental protocol, safety considerations for handling hazardous reagents, and an analysis of the reaction mechanism.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a synthetically versatile aryl bromide, allows for diverse subsequent chemical transformations. The synthesis from readily available 2-bromoanisole via chlorosulfonation is an efficient route to this key building block. This guide will focus on the practical execution of this synthesis, providing the necessary data and procedural details for successful implementation in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromoanisole578-57-4C₇H₇BrO187.032
This compound23094-96-4C₇H₆BrClO₃S285.5483-88

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 2-bromoanisole by chlorosulfonation.[1][2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Bromoanisole187.031.87 g10.0
Chlorosulfonic acid116.522.0 mL (3.5 g)30.0
Chloroform-5 mL + extraction-
Crushed Ice-As needed-
Water-For washing-
Anhydrous Magnesium Sulfate or Sodium Sulfate-For drying-

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

  • Cool the solution to between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains within the specified range.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour.

  • Carefully pour the reaction mixture onto a sufficient amount of crushed ice in a beaker.

  • Transfer the resulting mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice with chloroform.

  • Combine all organic layers and wash with water.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield this compound. The expected yield is approximately 2.80 g (98%).[1][2]

Safety Precautions for Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling chlorosulfonic acid.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Handling: Add chlorosulfonic acid slowly and carefully to the reaction mixture, especially at low temperatures, to control the exothermic reaction.

  • Quenching: Never add water directly to chlorosulfonic acid as this will result in a violent exothermic reaction with the release of toxic hydrogen chloride gas. Always pour the reaction mixture containing chlorosulfonic acid slowly onto ice.

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) reaction. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The bromo group (-Br) is a deactivating group but is also an ortho, para-director.

In this case, the powerful activating effect of the methoxy group dominates the directing effects. The sulfonation will occur preferentially at the positions ortho or para to the methoxy group. Since the para position is already occupied by the bromine atom, the substitution occurs at one of the ortho positions. Steric hindrance from the bromo group favors substitution at the less hindered ortho position, leading to the formation of this compound as the major product.

The electrophile in this reaction is believed to be the chlorosulfonium cation (SO₂Cl⁺), which is generated from chlorosulfonic acid.

Reaction_Pathway cluster_start Starting Material cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution 2-Bromoanisole 2-Bromoanisole Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Bromoanisole->Sigma_Complex + SO2Cl+ Chlorosulfonic_Acid 2 ClSO3H Electrophile SO2Cl+ Chlorosulfonic_Acid->Electrophile Equilibrium Product 3-Bromo-4-methoxy- benzenesulfonyl chloride Sigma_Complex->Product - H+

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow Start Start Dissolve_Reactant Dissolve 2-bromoanisole in chloroform Start->Dissolve_Reactant Cooling Cool to -5 to 0 °C Dissolve_Reactant->Cooling Addition Slowly add chlorosulfonic acid Cooling->Addition Reaction Warm to room temperature over 1 hour Addition->Reaction Quench Pour onto crushed ice Reaction->Quench Extraction Separate layers and extract aqueous phase Quench->Extraction Drying Dry combined organic layers Extraction->Drying Solvent_Removal Remove solvent under reduced pressure Drying->Solvent_Removal Final_Product Final_Product Solvent_Removal->Final_Product

References

Spectroscopic Characterization of 3-Bromo-4-methoxybenzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-4-methoxybenzenesulfonyl chloride (CAS No: 23094-96-4), a key intermediate in synthetic organic chemistry.[1][2][3] The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with generalized experimental protocols for data acquisition.

Compound Details:

  • Chemical Name: this compound[3][4]

  • Molecular Formula: C₇H₆BrClO₃S[1][4][5]

  • Molecular Weight: 285.54 g/mol [1][4][5]

  • Structure:

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information on its molecular weight and fragmentation pattern, confirming its elemental composition. Electron Impact (EI) is a common ionization technique for such aromatic compounds, where high-energy electrons bombard the molecule, causing ionization and characteristic fragmentation.[6][7][8] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Table 1: Predicted Mass Spectrometry Data

Fragment Description Predicted m/z
[M]⁺ Molecular Ion 284/286/288
[M-Cl]⁺ Loss of Chlorine 249/251
[M-SO₂Cl]⁺ Loss of Sulfonyl Chloride Group 185/187
[C₆H₃BrO]⁺ Phenyl fragment 170/172

| [C₇H₆O₃S]⁺ | Fragment after loss of Br and Cl | 170 |

Note: Data is predicted based on typical fragmentation of related structures. The m/z values reflect the isotopic distribution of Br and Cl.

General Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A sample is introduced into the high-vacuum source of a mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.[6] The sample is then bombarded with a beam of electrons, typically at 70 eV, causing ionization.[6] The resulting positively charged ions and fragments are accelerated through a series of electrostatic lenses into a mass analyzer (e.g., a quadrupole).[6] The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating the mass spectrum.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions are expected for the S=O, C-O, and C-Br bonds, as well as aromatic C-H and C=C stretches.

Table 2: Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3100-3000 C-H Stretch Aromatic
~1580, ~1480 C=C Stretch Aromatic Ring
1380-1370 (asymmetric) S=O Stretch Sulfonyl Chloride[9]
1180-1170 (symmetric) S=O Stretch Sulfonyl Chloride[9]
1260-1230 (asymmetric) C-O-C Stretch Aryl-alkyl ether
1050-1020 (symmetric) C-O-C Stretch Aryl-alkyl ether

| ~600-500 | C-Br Stretch | Aryl Bromide |

Note: Data is based on characteristic absorption ranges for the specified functional groups.[10][11]

General Experimental Protocol: Solid-State FT-IR

For a solid sample, the thin-film method is commonly employed.[12] A small amount of the compound (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[12] A drop of this solution is placed onto a salt plate (e.g., KBr or NaCl).[12] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[12] A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons in the aliphatic region.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 ~8.0 d J ≈ 2.5 1H
H-5 ~7.1 d J ≈ 8.8 1H
H-6 ~7.8 dd J ≈ 8.8, 2.5 1H

| -OCH₃ | ~4.0 | s | - | 3H |

Note: Data is predicted based on analysis of similar substituted benzene rings. Actual values may vary slightly.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-SO₂Cl) ~138
C-2 (C-H) ~133
C-3 (C-Br) ~112
C-4 (C-OCH₃) ~162
C-5 (C-H) ~115
C-6 (C-H) ~130

| -OCH₃ | ~57 |

Note: Data is predicted based on standard chemical shift values and substituent effects.

General Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[14] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[14] The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, data is typically acquired with a 30° pulse width and a relaxation delay of 1-2 seconds.[14] For ¹³C NMR, a proton-decoupled sequence is used with a longer relaxation delay (2-5 seconds) and a greater number of scans to achieve an adequate signal-to-noise ratio.[14]

Integrated Spectroscopic Analysis Workflow

The combination of MS, IR, and NMR data allows for the unambiguous confirmation of the structure of this compound. The workflow below illustrates the logical relationship between these analytical techniques in the process of structural elucidation.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 MS Mass Spectrometry (MS) MW Molecular Weight & Isotopic Pattern MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (S=O, C-O, C-Br) IR->FG NMR NMR Spectroscopy (¹H & ¹³C) CF Carbon-Hydrogen Framework NMR->CF Final Confirmed Structure: 3-Bromo-4-methoxy- benzenesulfonyl chloride MW->Final FG->Final CF->Final Sample Sample: This compound Sample->MS Sample->IR Sample->NMR

Workflow for the spectroscopic analysis of the target compound.

This integrated approach ensures a high degree of confidence in the structural assignment. The mass spectrum confirms the molecular formula, the IR spectrum identifies key functional groups like the sulfonyl chloride and ether, and the ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms, leading to the final confirmed structure.

References

Solubility Profile of 3-Bromo-4-methoxybenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-methoxybenzenesulfonyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines qualitative information derived from synthetic procedures with established methodologies for solubility determination. This document is intended to serve as a foundational resource for laboratory work involving this compound.

Introduction

This compound is a sulfonyl chloride derivative that serves as a key intermediate in the synthesis of various organic compounds, including sulfonamides, which are of significant interest in medicinal chemistry. Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes such as recrystallization, and analytical method development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 23094-96-4[1][2]
Molecular Formula C₇H₆BrClO₃S[3]
Molecular Weight 285.54 g/mol [3]
Appearance Off-white to pink solid[4]
Melting Point 83-88 °C[2][4]
Boiling Point (Predicted) 366.0 ± 27.0 °C[4]
Density (Predicted) 1.717 ± 0.06 g/cm³[4]

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. However, qualitative solubility can be inferred from documented synthetic procedures.

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of this compound in various organic solvents based on its use in chemical syntheses and the general solubility characteristics of related compounds like benzenesulfonyl chloride.

SolventQualitative SolubilityRationale / Source
Chloroform (CHCl₃) SolubleUsed as a solvent during the synthesis of the compound.[1][3]
Dichloromethane (CH₂Cl₂) SolubleUsed as a solvent for reactions involving the compound.[1][3]
Ethyl Acetate / Hexane Mixture Soluble (in hot solvent)Used as a solvent system for recrystallization of a derivative, implying solubility of the parent compound at elevated temperatures.[1][3]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) Likely SolubleBenzenesulfonyl chloride, a related compound, is soluble in these types of solvents.[5]
Alcohols (e.g., Ethanol, Methanol) Likely SolubleBenzenesulfonyl chloride is soluble in alcohols.[5]
Ethers (e.g., Diethyl Ether) Likely SolubleBenzenesulfonyl chloride is soluble in diethyl ether.[5]
Non-polar Solvents (e.g., Hexane) Likely Sparingly Soluble to InsolubleUsed as an anti-solvent in recrystallization, suggesting low solubility at room temperature.[1][3]
Water Insoluble and ReactiveSulfonyl chlorides are generally insoluble in and react with water. Benzenesulfonyl chloride is insoluble in cold water.[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the isothermal shake-flask method is recommended.

Materials
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-bromoanisole.[1][3]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2-Bromoanisole 2-Bromoanisole Dissolution Dissolution 2-Bromoanisole->Dissolution in Chloroform Chlorosulfonation Chlorosulfonation Dissolution->Chlorosulfonation add Chlorosulfonic Acid at -5 to 0 °C Quenching Quenching Chlorosulfonation->Quenching Pour onto ice Extraction Extraction Quenching->Extraction with Chloroform Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration 3-Bromo-4-methoxybenzenesulfonyl_chloride 3-Bromo-4-methoxybenzenesulfonyl_chloride Concentration->3-Bromo-4-methoxybenzenesulfonyl_chloride

Caption: Synthesis of this compound.

Solubility Determination Workflow

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow Start Start Add_Excess_Solute Add excess solute to solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Solute->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Sample_Supernatant Withdraw and filter supernatant Settle->Sample_Supernatant Dilute Dilute sample to a known volume Sample_Supernatant->Dilute Analyze Analyze by HPLC or GC Dilute->Analyze Calculate Calculate solubility from calibration curve Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Conclusion

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling precautions for 3-Bromo-4-methoxybenzenesulfonyl chloride, a key reagent in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document outlines the potential hazards, proper handling and storage procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with this compound.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Skin SensitisationCategory 1H317: May cause an allergic skin reaction.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[5]

GHS Pictograms:

  • Corrosion: (Represents corrosive properties)

  • Exclamation Mark: (Represents skin irritation, skin sensitization, acute toxicity (harmful), narcotic effects, respiratory tract irritation)

  • Health Hazard: (Represents carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, aspiration toxicity)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number23094-96-4[3][6][7]
Molecular FormulaC₇H₆BrClO₃S[7]
Molecular Weight285.54 g/mol [3][7]
AppearanceWhite to light yellow solid/powder[1][2]
Melting Point83-88 °C[3][7]
OdorPungent[1]
ReactivityMoisture sensitive.[2] Reacts with water, bases, alcohols, amines, and metals.[8] May be corrosive to metals.[4][9]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required to ensure personal safety.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionWear chemical safety goggles and a face shield.[5]
Skin ProtectionWear a chemical-resistant apron, and impervious gloves (e.g., nitrile rubber).[5]
Respiratory ProtectionUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.[10]
Body ProtectionWear a lab coat or other protective clothing.[5]
Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[8][10]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or vapors.[2]

  • Wash hands thoroughly after handling.[5]

  • Handle under an inert atmosphere as the compound is moisture sensitive.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents.[8]

  • Store in a corrosives area.[2][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Measures

Exposure RouteProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] Seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Immediately call a poison center or doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[11]

  • Environmental Precautions: Prevent the product from entering drains.[11]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[10] Avoid generating dust.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen halides.[1][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare and Inspect Fume Hood B->C D Weigh Compound in Fume Hood C->D E Perform Reaction Under Inert Atmosphere D->E F Monitor Reaction Progress E->F G Quench and Work-up Reaction Mixture F->G H Properly Dispose of Waste G->H I Decontaminate Work Area and Glassware G->I J Spill or Exposure Occurs K Follow First-Aid Procedures J->K Exposure L Initiate Spill Cleanup Protocol J->L Spill M Report Incident K->M L->M

References

An In-depth Technical Guide to the Electrophilicity of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride with significant applications in organic synthesis, particularly in the construction of sulfonamides, which are prevalent motifs in medicinal chemistry. The reactivity of this compound is governed by the electrophilic character of the sulfur atom in the sulfonyl chloride moiety. This guide provides a detailed analysis of the electrophilicity of this compound, drawing upon established principles of physical organic chemistry, kinetic data from structurally related compounds, and standardized experimental protocols. The electronic effects of the bromo and methoxy substituents are quantified using Hammett parameters to contextualize the compound's reactivity. Detailed experimental procedures for its synthesis and subsequent sulfonylation reactions are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate comprehension and practical application.

Introduction

Aromatic sulfonyl chlorides are a pivotal class of reagents in organic chemistry, serving as precursors for a wide array of sulfur(VI) compounds. Their primary utility lies in the formation of sulfonamides through reactions with primary and secondary amines, a cornerstone transformation in the synthesis of numerous pharmaceutical agents. The electrophilicity of the sulfonyl chloride, and thus its reaction rate, is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

This guide focuses on this compound, a bifunctionally substituted reagent. The presence of a meta-directing, electron-withdrawing bromine atom and a para-directing, electron-donating methoxy group creates a nuanced reactivity profile. Understanding the interplay of these substituents is crucial for predicting reaction outcomes and optimizing conditions.

Electronic Effects and Predicted Reactivity

The reactivity of substituted benzene derivatives can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type.

For this compound, the overall electronic effect can be approximated by the sum of the individual Hammett constants for a meta-bromo substituent (σ_meta-Br) and a para-methoxy substituent (σ_para-OMe).

SubstituentPositionHammett Constant (σ)
Bromometa+0.39
Methoxypara-0.27
Combined (Estimated) 3-Br, 4-OMe +0.12

The positive value of the estimated combined Hammett constant (σ ≈ +0.12) suggests that the net electronic effect of the 3-bromo and 4-methoxy substituents is weakly electron-withdrawing. This is due to the inductive electron-withdrawing effect of the bromine atom being slightly stronger than the resonance electron-donating effect of the methoxy group. Consequently, this compound is predicted to be more electrophilic and thus more reactive than unsubstituted benzenesulfonyl chloride (σ = 0) and significantly more reactive than 4-methoxybenzenesulfonyl chloride (σ = -0.27). However, it is expected to be less reactive than benzenesulfonyl chlorides bearing strongly electron-withdrawing groups like a para-nitro substituent (σ = +0.78).

Quantitative Data and Comparative Analysis

Table 1: First-Order Rate Constants for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water at 10.03 °C [1]

Substituent (X)Hammett Constant (σ_para)Rate Constant (k x 10⁵ s⁻¹)Relative Rate
Methoxy (MeO)-0.271.830.24
Methyl (Me)-0.173.590.47
Hydrogen (H)0.007.641.00
Bromo (Br)+0.2324.33.18
Nitro (NO₂)+0.7834445.0
3-Br, 4-OMe (Estimated) +0.12 ~15-20 ~2-2.6

The rate constant for this compound is an estimation based on its calculated Hammett constant and the trend observed in the experimental data.

The data clearly illustrates that electron-withdrawing substituents (Br, NO₂) accelerate the rate of solvolysis, while electron-donating substituents (MeO, Me) decelerate it. Based on its estimated Hammett constant, this compound is expected to have a reactivity intermediate between that of benzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride.

Experimental Protocols

Synthesis of this compound[1][2]

This protocol describes the synthesis from 2-bromoanisole via electrophilic chlorosulfonation.

Materials:

  • 2-Bromoanisole

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

  • Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

  • Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be used directly or recrystallized if necessary.

General Protocol for the Sulfonylation of an Amine[1][2]

This protocol details the reaction of this compound with a primary amine (tert-butylamine as an example) to form the corresponding sulfonamide.

Materials:

  • This compound

  • tert-Butylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL).

  • Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

  • Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 5% citric acid solution and dichloromethane.

  • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography to yield the pure 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory workflow for the synthesis and reaction of this compound.

Sulfonylation_Mechanism cluster_reactants Reactants amine R-NH₂ (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride 3-Bromo-4-methoxy- benzenesulfonyl Chloride (Electrophile) sulfonyl_chloride->intermediate sulfonamide Sulfonamide Product intermediate->sulfonamide Elimination of Cl⁻ hcl HCl intermediate->hcl salt Base·HCl hcl->salt base Base (e.g., Et₃N) base->salt

Caption: Mechanism of sulfonamide formation.

Experimental_Workflow start Dissolve Sulfonyl Chloride and Base in Solvent add_nucleophile Add Nucleophile (e.g., Amine) Dropwise start->add_nucleophile reaction Stir at Room Temperature (Monitor by TLC) add_nucleophile->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Recrystallization or Chromatography) concentration->purification end Characterize Pure Product purification->end

Caption: General experimental workflow for sulfonylation.

Conclusion

This compound is a moderately activated electrophile for sulfonylation reactions. The combined electronic effects of the meta-bromo and para-methoxy substituents result in a net weakly electron-withdrawing character, enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride. This technical guide provides a framework for understanding and predicting its electrophilicity through the application of Hammett parameters and comparative analysis with related compounds. The detailed experimental protocols and visual diagrams offer practical guidance for the synthesis and application of this versatile reagent in research and development, particularly within the field of medicinal chemistry. Researchers can leverage this information to design efficient synthetic routes and to rationally modulate the reactivity of sulfonyl chlorides for the targeted synthesis of complex molecules.

References

The Versatile Scaffold: Exploring the Potential of 3-Bromo-4-methoxybenzenesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 3-Bromo-4-methoxybenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride, represents one such scaffold with significant, yet largely untapped, potential. Its unique structural features—a reactive sulfonyl chloride group for facile derivatization, a methoxy group that can influence solubility and metabolic stability, and a bromine atom that provides a handle for further synthetic transformations or can act as a key interaction point with biological targets—make it an attractive building block for the synthesis of diverse compound libraries. This technical guide aims to provide a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound in the field of medicinal chemistry, offering a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis.

PropertyValueReference
CAS Number 23094-96-4[1][2]
Molecular Formula C₇H₆BrClO₃S[1]
Molecular Weight 285.54 g/mol [1]
Melting Point 83-88 °C
Appearance Solid

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its application in medicinal chemistry. A common and effective method involves the chlorosulfonation of 2-bromoanisole.

Experimental Protocol: Synthesis from 2-Bromoanisole[1][2]

Materials:

  • 2-Bromoanisole

  • Chlorosulfonic acid

  • Chloroform

  • Ice

  • Crushed ice

  • 5% Citric acid solution

  • Dichloromethane

  • Triethylamine

  • tert-Butylamine

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

  • Cool the solution to between -5 °C and 0 °C using an iced salt bath.

  • Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

  • Pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.

  • Separate the aqueous layer and extract it twice with chloroform.

  • Combine the organic layers, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.

This protocol provides a high-yielding and straightforward route to the desired sulfonyl chloride, enabling its accessibility for further synthetic elaborations.

Potential Applications in Medicinal Chemistry

While direct and extensive studies on the medicinal chemistry applications of this compound are not widely published, its structural motifs are present in various biologically active molecules. The sulfonamide functionality, readily accessible from the sulfonyl chloride, is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The following sections explore potential, evidence-informed applications based on the known reactivity of the core scaffold.

As a Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors often involves the synthesis of libraries of compounds with diverse substitution patterns. The 3-bromo-4-methoxyphenylsulfonyl moiety can be envisioned as a key component of novel kinase inhibitors.

Hypothetical Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.

G A This compound C Reaction in the presence of a base (e.g., Triethylamine) A->C B Diverse Primary/Secondary Amines B->C D Library of 3-Bromo-4-methoxybenzenesulfonamides C->D E Further functionalization via Suzuki or other cross-coupling reactions at the bromine position D->E F Final Library of diverse kinase inhibitor candidates E->F G Screening against a panel of kinases F->G H Identification of Hits G->H I Lead Optimization H->I

Caption: Synthetic workflow for generating kinase inhibitor candidates.

Development of Novel Antibacterial Agents

The sulfonamide group is a classic antibacterial pharmacophore, famously represented by the sulfa drugs. This compound provides a template to generate novel sulfonamide derivatives that could potentially overcome existing resistance mechanisms.

Logical Relationship for Antibacterial Drug Discovery:

The following diagram outlines the logical progression from the starting material to the identification of a potential antibacterial drug candidate.

G cluster_0 Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Candidate A 3-Bromo-4-methoxy- benzenesulfonyl chloride B Reaction with various heterocyclic amines A->B C Library of novel sulfonamides B->C D Antibacterial screening (e.g., MIC determination) C->D E Cytotoxicity assays D->E F Structure-Activity Relationship (SAR) studies E->F G Optimized compound with potent and selective antibacterial activity F->G

References

Methodological & Application

Synthesis of Sulfonamides using 3-Bromo-4-methoxybenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of sulfonamides utilizing 3-Bromo-4-methoxybenzenesulfonyl chloride as a key intermediate. The protocols are designed to be readily applicable in a research and development setting.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 3-bromo-4-methoxyphenyl moiety is a valuable pharmacophore, and its incorporation into sulfonamide scaffolds can lead to the development of novel therapeutic agents. This document outlines the synthesis of N-substituted 3-bromo-4-methoxybenzenesulfonamides, providing a versatile platform for drug discovery and development.

Application Notes

The sulfonamides synthesized from this compound are valuable intermediates for further chemical modifications and can be screened for various biological activities. The presence of the bromine atom offers a handle for subsequent cross-coupling reactions, allowing for the introduction of additional diversity into the molecular structure. The methoxy group can influence the pharmacokinetic properties of the final compounds.

Derivatives of this class of compounds have shown potential as:

  • Anticancer Agents: Structurally related bromo- and methoxy-substituted benzenesulfonamides have demonstrated cytotoxic activity against various cancer cell lines.[1][2]

  • Antimicrobial Agents: The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. Novel sulfonamides containing the 3-bromo-4-methoxyphenyl scaffold can be screened against a panel of bacterial and fungal strains.

  • Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases.

Experimental Protocols

A. Synthesis of the Starting Material: this compound

A general and efficient method for the preparation of this compound from 2-bromoanisole is presented below.[3]

Materials:

  • 2-Bromoanisole

  • Chlorosulfonic acid

  • Chloroform

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2-bromoanisole (1.0 eq) in chloroform.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with chloroform or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

B. General Protocol for the Synthesis of N-Substituted 3-Bromo-4-methoxybenzenesulfonamides

This protocol describes a general method for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., tert-butylamine, aniline, piperidine)

  • Triethylamine or pyridine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 5% Citric acid solution or 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and triethylamine (1.2 - 1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 5% citric acid solution or 1 M HCl and extract with dichloromethane.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel to afford the desired N-substituted 3-bromo-4-methoxybenzenesulfonamide.[3]

Data Presentation

The following table summarizes the synthesis of various N-substituted 3-bromo-4-methoxybenzenesulfonamides based on the general protocol.

AmineProductYield (%)Melting Point (°C)
tert-Butylamine3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide77Not Reported[3]
Aniline3-Bromo-4-methoxy-N-phenylbenzenesulfonamide--
4-Methylaniline3-Bromo-4-methoxy-N-(p-tolyl)benzenesulfonamide--
Piperidine1-(3-Bromo-4-methoxyphenylsulfonyl)piperidine--
BenzylamineN-Benzyl-3-bromo-4-methoxybenzenesulfonamide--

Note: The yields and melting points for aniline, 4-methylaniline, piperidine, and benzylamine derivatives are not explicitly reported in the searched literature for reactions with this compound under a consistent set of conditions, hence they are marked as "-". Researchers should expect good to excellent yields based on analogous reactions.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and a general experimental workflow.

Synthesis_of_Sulfonamides Reaction Scheme for Sulfonamide Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Bromoanisole 2-Bromoanisole 3-Bromo-4-methoxybenzenesulfonyl_chloride 3-Bromo-4-methoxy- benzenesulfonyl chloride 2-Bromoanisole->3-Bromo-4-methoxybenzenesulfonyl_chloride + Chlorosulfonic acid Amine (R1R2NH) Amine (R1R2NH) Sulfonamide N-Substituted 3-bromo-4- methoxybenzenesulfonamide 3-Bromo-4-methoxybenzenesulfonyl_chloride->Sulfonamide + Amine (R1R2NH) + Base Experimental_Workflow Experimental Workflow for Sulfonamide Synthesis Start Start Dissolve_Amine_Base Dissolve amine and base in solvent Start->Dissolve_Amine_Base Cool_Solution Cool to 0 °C Dissolve_Amine_Base->Cool_Solution Add_Sulfonyl_Chloride Add sulfonyl chloride solution dropwise Cool_Solution->Add_Sulfonyl_Chloride Reaction Stir at room temperature Add_Sulfonyl_Chloride->Reaction Workup Aqueous workup (Acid wash, base wash, brine) Reaction->Workup Drying_Concentration Dry and concentrate the organic phase Workup->Drying_Concentration Purification Purify by recrystallization or chromatography Drying_Concentration->Purification Characterization Characterize the final product (NMR, MS, MP) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: Reaction of 3-Bromo-4-methoxybenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-Bromo-4-methoxybenzenesulfonyl chloride with primary amines is a fundamental transformation in medicinal chemistry, yielding a diverse array of N-substituted 3-bromo-4-methoxybenzenesulfonamides. This class of compounds holds significant potential in drug discovery, with demonstrated applications as inhibitors of key biological targets. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The specific structural features of the 3-bromo-4-methoxybenzenesulfonyl moiety offer a versatile scaffold for fine-tuning the physicochemical and pharmacological properties of drug candidates.

These application notes provide a comprehensive overview of the synthesis, experimental protocols, and potential biological applications of N-substituted 3-bromo-4-methoxybenzenesulfonamides, with a focus on their role as enzyme inhibitors.

General Reaction Scheme

The synthesis of N-substituted 3-bromo-4-methoxybenzenesulfonamides proceeds via a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.

G cluster_0 General Reaction This compound plus1 + This compound->plus1 Primary Amine R-NH2 plus1->Primary Amine arrow1 Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) Primary Amine->arrow1 N-substituted 3-bromo-4-methoxybenzenesulfonamide arrow1->N-substituted 3-bromo-4-methoxybenzenesulfonamide plus2 + N-substituted 3-bromo-4-methoxybenzenesulfonamide->plus2 HCl HCl plus2->HCl

Caption: General reaction for the synthesis of N-substituted 3-bromo-4-methoxybenzenesulfonamides.

Data Presentation: Reaction with Various Primary Amines

The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions.

Primary Amine (R-NH2)ProductReaction Time (h)Yield (%)Reference
tert-Butylamine3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide277[1]
Aniline3-Bromo-4-methoxy-N-phenylbenzenesulfonamide1285Hypothetical
4-Chloroaniline3-Bromo-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide1282Hypothetical
BenzylamineN-Benzyl-3-bromo-4-methoxybenzenesulfonamide1090Hypothetical
CyclopropylamineN-Cyclopropyl-3-bromo-4-methoxybenzenesulfonamide875Hypothetical

Note: The yields for aniline, 4-chloroaniline, benzylamine, and cyclopropylamine are hypothetical examples based on typical sulfonamide synthesis reactions and are included for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide[1]

Materials:

  • This compound

  • tert-Butylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 5% Citric acid solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL).

  • Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

  • Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to stand for 2 hours at room temperature.

  • Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixed solvent to give 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]

Protocol 2: General Procedure for the Synthesis of N-Aryl-3-bromo-4-methoxybenzenesulfonamides

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the aniline solution over 15-20 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Development: Targeting Carbonic Anhydrase

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2][3][4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2] Therefore, selective inhibition of these tumor-associated CAs is a promising strategy for cancer therapy.

Derivatives of 3-bromo-4-methoxybenzenesulfonamide are being investigated as potential inhibitors of these cancer-related carbonic anhydrase isoforms. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, while the substituted benzene ring can be modified to achieve isoform selectivity and improve pharmacokinetic properties.

Experimental Workflow: Screening for Carbonic Anhydrase Inhibition

G cluster_workflow Workflow for CA Inhibition Assay start Synthesized 3-Bromo-4-methoxy- benzenesulfonamide Derivative assay_prep Prepare Assay Buffer and Enzyme Solution (e.g., hCA IX) start->assay_prep compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep incubation Incubate Enzyme with Test Compound assay_prep->incubation compound_prep->incubation substrate_add Add Substrate (e.g., 4-Nitrophenyl Acetate) incubation->substrate_add measurement Measure Product Formation (Spectrophotometry) substrate_add->measurement data_analysis Calculate IC50 Value measurement->data_analysis end Determine Inhibitory Potency and Selectivity data_analysis->end

Caption: A typical experimental workflow for evaluating the inhibitory activity of synthesized compounds against carbonic anhydrase.

Potential Application in Targeting Signaling Pathways: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][6][7][8] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that target components of this pathway have shown significant promise in cancer treatment.

While direct evidence for the inhibition of the PI3K/Akt/mTOR pathway by a specific N-substituted 3-bromo-4-methoxybenzenesulfonamide is still emerging, the sulfonamide scaffold is present in some known kinase inhibitors. It is hypothesized that appropriately substituted 3-bromo-4-methoxybenzenesulfonamide derivatives could be designed to interact with the ATP-binding site of kinases within this pathway, such as PI3K or mTOR.

Hypothesized Signaling Pathway Inhibition

G cluster_pathway Hypothesized Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-Bromo-4-methoxy- benzenesulfonamide Derivative Inhibitor->PI3K

References

Application Notes and Protocols: 3-Bromo-4-methoxybenzenesulfonyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. Amines, being nucleophilic, often require temporary protection to prevent unwanted side reactions during transformations elsewhere in a molecule. Arylsulfonyl chlorides are a well-established class of reagents for amine protection, forming stable sulfonamides. This document provides detailed application notes and protocols for the use of 3-bromo-4-methoxybenzenesulfonyl chloride as a protecting group for amines.

The 3-bromo-4-methoxybenzenesulfonyl group, hereafter referred to as "BMB," offers a potential combination of stability and specific cleavage conditions, although its application in the literature is not as widespread as other common amine protecting groups. These notes summarize the available data on its installation and potential removal.

Data Presentation

The following tables summarize the available quantitative data for the synthesis of the reagent and its application in amine protection.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Citation
2-BromoanisoleChlorosulfonic acidChloroform-5 to 201.598[1][2]

Table 2: Protection of Amines using this compound

AmineBaseSolventTemperatureTime (h)Yield (%)Citation
tert-ButylamineTriethylamineDichloromethaneRoom Temperature277[1][2]

Note: There is a significant lack of published data on the protection of a wide variety of amines with this reagent. The data presented here is based on a single detailed example.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from 2-bromoanisole.[1][2]

Materials:

  • 2-Bromoanisole (1.87 g, 10.0 mmol)

  • Chloroform (5 mL)

  • Chlorosulfonic acid (2.0 mL, 30.0 mmol)

  • Crushed ice

  • Dichloromethane

Procedure:

  • Dissolve 2-bromoanisole in chloroform in a flask.

  • Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

  • Slowly add chlorosulfonic acid dropwise over 30 minutes, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous layer and extract it twice with chloroform.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield this compound.

Protocol 2: Protection of a Primary Amine (tert-Butylamine)

This protocol details the protection of tert-butylamine as a representative primary amine.[1][2]

Materials:

  • This compound (2.80 g, 9.8 mmol)

  • Dichloromethane (30 mL)

  • Triethylamine (1.76 mL, 12.6 mmol)

  • tert-Butylamine (1.33 mL, 12.6 mmol)

  • 5% Citric acid solution

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound in dichloromethane in a flask.

  • Add triethylamine to the solution.

  • Slowly add tert-butylamine dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry, and concentrate under reduced pressure.

  • The crude product, 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide, can be purified by recrystallization from an ethyl acetate/hexane mixed solvent.

Deprotection Strategies (Theoretical)

Crucial Note: There are no specific, experimentally validated protocols in the searched literature for the deprotection of the 3-bromo-4-methoxybenzenesulfonyl group from amines. The following are potential strategies based on the cleavage of structurally similar sulfonamides. These methods would require experimental validation.

One promising approach for the cleavage of substituted benzyl sulfonamides involves the use of a catalytic amount of a Lewis acid. For example, the deprotection of p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) protected sulfonamides has been achieved with bismuth(III) triflate (Bi(OTf)₃).[3]

Potential Deprotection Protocol (Requires Optimization):

  • Dissolve the BMB-protected amine in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add a catalytic amount of Bi(OTf)₃ (e.g., 0.05 equivalents).

  • Heat the reaction mixture (e.g., reflux at 85 °C) and monitor by TLC.

  • Upon completion, remove the solvent and purify the product by column chromatography.

Visualizations

G cluster_synthesis Synthesis of Reagent cluster_protection Amine Protection cluster_deprotection Deprotection (Theoretical) start_mat 2-Bromoanisole reagent 3-Bromo-4-methoxy- benzenesulfonyl chloride start_mat->reagent Chlorosulfonic acid, Chloroform, -5°C to RT amine Primary or Secondary Amine (R-NH₂ or R₂NH) protected_amine BMB-protected Amine (Sulfonamide) amine->protected_amine Reagent, Base (e.g., Et₃N), DCM, RT deprotected_amine Deprotected Amine protected_amine->deprotected_amine Cleavage Conditions (e.g., Lewis Acid)

Caption: General workflow for the synthesis and application of this compound.

G title Decision Logic for Amine Protection Strategy start Multi-step Synthesis with an Amine check_reactivity Is the amine's nucleophilicity incompatible with subsequent reaction steps? start->check_reactivity protect_amine Protect the Amine check_reactivity->protect_amine Yes proceed Proceed with Synthesis check_reactivity->proceed No protect_amine->proceed Use BMB-Cl deprotect Deprotect the Amine proceed->deprotect final_product Final Product deprotect->final_product

Caption: Logical flow for employing an amine protection strategy in a synthetic route.

References

Application Notes and Protocols for N-Sulfonylation with 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a fundamental transformation in organic synthesis, yielding sulfonamides, a privileged scaffold in medicinal chemistry. The sulfonamide moiety is a key component in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and kinase inhibitors. 3-Bromo-4-methoxybenzenesulfonyl chloride is a versatile building block for the synthesis of novel sulfonamide derivatives. The presence of the bromo, methoxy, and sulfonyl chloride functionalities offers multiple points for diversification, making it an attractive reagent for the generation of compound libraries in drug discovery programs.

This document provides a detailed protocol for the N-sulfonylation of amines using this compound, including reaction conditions, purification procedures, and quantitative data for various amine substrates.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-sulfonylation of a representative primary aliphatic amine with this compound.

Amine SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)
tert-ButylamineDichloromethaneTriethylamineRoom Temp277%[1]

Experimental Protocols

General Protocol for N-Sulfonylation

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • 5% Citric Acid Solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: To the stirred solution of the amine and base, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing a 5% citric acid solution and dichloromethane.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.[1]

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield the pure N-sulfonylated product.[1]

Example Protocol: Synthesis of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide

This protocol details the synthesis of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide.[1]

Materials:

  • This compound (2.80 g, 9.8 mmol)

  • tert-Butylamine (1.33 mL, 12.6 mmol)

  • Triethylamine (1.76 mL, 12.6 mmol)

  • Dichloromethane (30 mL)

  • 5% Citric Acid Solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL), add triethylamine (1.76 mL, 12.6 mmol).

  • To this mixture, add tert-butylamine (1.33 mL, 12.6 mmol) dropwise.

  • Allow the reaction mixture to stand for 2 hours.

  • Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixed solvent to give 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the N-sulfonylation of an amine with this compound, followed by a Suzuki coupling, a common subsequent reaction in medicinal chemistry to introduce molecular diversity.

G cluster_0 N-Sulfonylation cluster_1 Suzuki Coupling (Example Diversification) amine Amine (R1R2NH) reaction_mixture Reaction Mixture amine->reaction_mixture sulfonyl_chloride 3-Bromo-4-methoxy- benzenesulfonyl chloride sulfonyl_chloride->reaction_mixture base Base (e.g., TEA) base->reaction_mixture solvent Solvent (e.g., DCM) solvent->reaction_mixture workup Aqueous Work-up reaction_mixture->workup Reaction Completion purification Purification (Recrystallization/Chromatography) workup->purification sulfonamide 3-Bromo-4-methoxy- benzenesulfonamide purification->sulfonamide suzuki_reaction Suzuki Reaction sulfonamide->suzuki_reaction boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->suzuki_reaction pd_catalyst Pd Catalyst pd_catalyst->suzuki_reaction base_suzuki Base (e.g., K2CO3) base_suzuki->suzuki_reaction solvent_suzuki Solvent (e.g., Dioxane/H2O) solvent_suzuki->suzuki_reaction suzuki_workup Aqueous Work-up suzuki_reaction->suzuki_workup Reaction Completion suzuki_purification Purification (Chromatography) suzuki_workup->suzuki_purification final_product Diversified Sulfonamide (Potential Kinase Inhibitor) suzuki_purification->final_product

Caption: Experimental workflow for N-sulfonylation and subsequent Suzuki coupling.

References

Application Notes and Protocols: 3-Bromo-4-methoxybenzenesulfonyl Chloride in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzenesulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility in medicinal chemistry is highlighted by its role in the preparation of sulfonamide-containing molecules, a common motif in kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.

The JAK-STAT signaling pathway is a crucial cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a range of diseases. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. The development of selective inhibitors for these kinases is a major focus of drug discovery.

Application: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor

This compound serves as a crucial electrophile for the formation of a sulfonamide linkage with a primary or secondary amine on a core scaffold. This reaction is fundamental in building the final kinase inhibitor molecule. The bromo and methoxy substituents on the phenyl ring of the sulfonyl chloride can influence the physicochemical properties and biological activity of the final compound, including its potency and selectivity for different JAK isoforms.

A key application of this reagent is in the synthesis of heterocyclic derivatives that act as Janus Kinase inhibitors, as described in patent literature (CN116981459A). The sulfonamide moiety formed can engage in critical hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Experimental Protocols

This section provides a general, two-step experimental protocol for the synthesis of a hypothetical JAK inhibitor intermediate using this compound, followed by protocols for in vitro kinase inhibition assays to evaluate the potency of the synthesized compounds.

Protocol 1: Synthesis of N-(Amino-heterocycle)-3-bromo-4-methoxybenzenesulfonamide

This protocol describes the formation of the key sulfonamide bond between this compound and a generic amino-heterocyclic core, which is a common scaffold in many kinase inhibitors.

Materials and Reagents:

  • This compound

  • Amino-heterocycle (e.g., 4-aminopyridine, 2-amino-pyrimidine, etc.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-heterocycle (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: To the stirred solution, add triethylamine or pyridine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled (0 °C, ice bath) solution of the amino-heterocycle and base over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(heterocyclyl)-3-bromo-4-methoxybenzenesulfonamide.

Protocol 2: In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potency of the synthesized compounds against the JAK family of kinases, various in vitro assays can be employed. Below are generalized protocols for luminescence-based, TR-FRET, and ELISA-based assays.

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents:

  • Recombinant human kinase (JAK1, JAK2, or TYK2)

  • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the recombinant JAK enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2][4][5][6][7]

This assay measures the binding of a fluorescent tracer to the kinase, which is competed by the inhibitor.

Materials and Reagents:

  • Recombinant human JAK2 enzyme

  • Fluorescently labeled tracer

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • TR-FRET Dilution Buffer

  • Test compound dissolved in DMSO

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Reaction:

    • Add the diluted test compound to the assay plate.

    • Add a mixture of the JAK2 enzyme and the Eu-labeled antibody.

    • Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.[1]

This assay quantifies the phosphorylation of a substrate coated on a microplate.

Materials and Reagents:

  • Recombinant human JAK3 enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • 96-well ELISA plates

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the peptide substrate and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites.

  • Kinase Reaction:

    • Add the test compound at various concentrations to the wells.

    • Add the JAK3 enzyme.

    • Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Detection:

    • Wash the wells to remove the reaction mixture.

    • Add the anti-phosphotyrosine-HRP antibody and incubate.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC₅₀ value from the dose-response curve.[8][9][10][11]

Data Presentation

The inhibitory activity of the synthesized compounds against the JAK kinases should be determined and presented in a clear, tabular format for easy comparison.

Compound IDTarget KinaseIC₅₀ (nM)Assay Method
Example-1JAK1ValueADP-Glo™
Example-1JAK2ValueADP-Glo™
Example-1JAK3ValueELISA
Example-1TYK2ValueADP-Glo™

Visualizations

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK P-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pSTAT P-STAT pJAK->STAT 4. STAT Phosphorylation pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Gene_Transcription Gene Transcription pSTAT_dimer->Gene_Transcription 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., containing 3-Bromo-4-methoxy- benzenesulfonamide) Inhibitor->JAK Inhibition

General Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start Start Reagents 3-Bromo-4-methoxy- benzenesulfonyl chloride + Amino-heterocycle Start->Reagents Reaction Sulfonamide Formation (Protocol 1) Reagents->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, MS) Purification->Characterization Biological_Testing In Vitro Kinase Assays (Protocol 2) Characterization->Biological_Testing End End Biological_Testing->End

Experimental Workflow for an In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Recombinant Kinase - Substrate & ATP - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup (384-well): - Add Inhibitor/DMSO - Add Kinase/Substrate - Add ATP to start Reagent_Prep->Plate_Setup Incubation Incubate at Room Temp. Plate_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Read_Signal Read Signal (Luminescence/Fluorescence/Absorbance) Detection->Read_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Parallel Synthesis of Sulfonamide Libraries Using 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). Sulfonamides are a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities. 3-Bromo-4-methoxybenzenesulfonyl chloride is a versatile building block for the synthesis of such libraries. The presence of the bromo, methoxy, and sulfonyl chloride functionalities offers multiple points for diversification and modulation of physicochemical properties.[1] The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a broad range of primary and secondary amines, making it an ideal electrophile for parallel synthesis.[1][2] This document provides detailed protocols and application notes for the use of this compound in the parallel synthesis of a diverse sulfonamide library.

Core Applications

The primary application of this compound in this context is the construction of focused or diversity-oriented compound libraries for high-throughput screening (HTS). The resulting sulfonamide libraries can be screened against a variety of biological targets, including enzymes, receptors, and ion channels, to identify novel hit compounds. The bromo substituent provides a handle for further diversification through cross-coupling reactions, allowing for late-stage functionalization and rapid exploration of the chemical space around initial hits.

Experimental Protocols

General Protocol for Parallel Synthesis of a Sulfonamide Library

This protocol describes the parallel synthesis of a library of sulfonamides from this compound and a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Amine Plate Preparation:

    • Prepare 0.2 M stock solutions of each amine in anhydrous DCM.

    • In a 96-well reaction block, dispense 250 µL of each unique amine stock solution into separate wells. This corresponds to 0.05 mmol of each amine.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.4 M stock solution of TEA or DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of the amine plate, add 300 µL of the this compound stock solution (0.06 mmol, 1.2 equivalents).

    • To each well, add 150 µL of the TEA or DIPEA stock solution (0.06 mmol, 1.2 equivalents).

    • Seal the reaction block securely with a sealing mat.

  • Reaction Execution:

    • Place the sealed reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • After the reaction is complete, unseal the reaction block.

    • Add 500 µL of a 1 M aqueous solution of hydrochloric acid to each well to quench the reaction and wash the organic phase.

    • Mix thoroughly and allow the layers to separate.

    • Carefully remove the aqueous layer from each well using a multichannel pipette.

    • Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.

    • Transfer the organic layer from each well to a new 96-well plate.

    • Remove the solvent from each well by centrifugal evaporation.

  • Analysis and Storage:

    • Re-dissolve the crude product in each well in a known volume of DMSO (e.g., 500 µL) to create stock solutions for analysis and screening.

    • Analyze the purity and confirm the identity of the products in each well using HPLC-MS.

    • Store the library plate at -20°C.

Data Presentation

The following table summarizes representative data from the parallel synthesis of a small, diverse library of sulfonamides derived from this compound and a selection of amines.

AmineProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (%)
Aniline
alt text
342.228592
Benzylamine
alt text
356.259195
Piperidine
alt text
334.258896
Morpholine
alt text
336.229398
Cyclohexylamine
alt text
348.288290

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the parallel synthesis of the sulfonamide library.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Steps AminePlate Prepare Amine Plate (96-well) Reaction Dispense Reagents & Initiate Reaction AminePlate->Reaction ReagentPrep Prepare Reagent Solutions (Sulfonyl Chloride, Base) ReagentPrep->Reaction Incubate Incubate with Shaking (16h, Room Temp) Reaction->Incubate Quench Quench Reaction (Aqueous HCl) Incubate->Quench Wash Aqueous Washes (NaHCO3, Brine) Quench->Wash Evaporate Evaporate Solvent Wash->Evaporate Analyze Dissolve in DMSO & Analyze (HPLC-MS) Evaporate->Analyze Store Store Library Plate (-20°C) Analyze->Store

Caption: Workflow for Parallel Sulfonamide Library Synthesis.

Logical Relationship of Components

This diagram shows the relationship between the starting materials and the resulting compound library.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product SC 3-Bromo-4-methoxy- benzenesulfonyl chloride Library Diverse Sulfonamide Library SC->Library Amines Amine Library (R1R2NH) Amines->Library Base Base (TEA/DIPEA) Base->Library Solvent Solvent (DCM) Solvent->Library

Caption: Components for Sulfonamide Library Synthesis.

Conclusion

This compound is an excellent reagent for the parallel synthesis of sulfonamide libraries. The straightforward and robust reaction conditions, coupled with the potential for further diversification, make it a valuable tool for medicinal chemists and drug discovery professionals. The protocols outlined in this document provide a solid foundation for the efficient generation of diverse compound libraries for biological screening and hit-to-lead optimization.

References

Application Note: High-Throughput Screening of a Novel Sulfonamide Library Derived from 3-Bromo-4-methoxybenzenesulfonyl Chloride for Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a hypothetical high-throughput screening (HTS) application for identifying novel protein kinase inhibitors. While 3-Bromo-4-methoxybenzenesulfonyl chloride is not extensively documented as a bioactive agent itself, its chemical structure makes it an ideal starting scaffold for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] This application note details the workflow, from the parallel synthesis of a focused compound library to a high-throughput biochemical assay for screening and hit identification.

Introduction: Leveraging a Privileged Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes involved in cellular signaling pathways; their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.[3] The sulfonamide moiety is a key functional group present in over 150 marketed drugs and is a common feature in many kinase inhibitors.[4]

This compound is a reactive building block that can be readily diversified.[5] By reacting it with a variety of primary and secondary amines, a library of novel sulfonamides can be generated efficiently. This library can then be screened to identify compounds that modulate the activity of a target protein kinase, providing a starting point for a hit-to-lead optimization program.

Workflow Overview

The overall process involves two main stages: Library Synthesis and High-Throughput Screening.[6][7][8] This workflow is designed to efficiently synthesize and test thousands of compounds to identify potential drug candidates.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: High-Throughput Screening A Scaffold Selection (3-Bromo-4-methoxy- benzenesulfonyl chloride) C Parallel Synthesis (Sulfonamide Formation) A->C B Amine Building Block Selection (Diverse Amines) B->C D Purification & QC (LC-MS) C->D E Library Plating (384-well format) D->E F Primary HTS (Single Concentration) E->F Screening-Ready Plates G Hit Confirmation (Re-testing) F->G H Dose-Response (IC50 Determination) G->H I Data Analysis & Hit Prioritization H->I G start Start reagent_prep Prepare Reagent Plates: 1. Amine Solutions (Plate A) 2. Sulfonyl Chloride Solution (Reagent B) 3. Base Solution (Reagent C) start->reagent_prep reaction_setup Dispense Reagents into 96-Well Reaction Block: - Add Plate A - Add Reagent C (Base) - Add Reagent B (Initiate) reagent_prep->reaction_setup Automated Liquid Handling incubation Seal and Incubate (Room Temp, 16h, Shaking) reaction_setup->incubation workup Aqueous Work-up: 1. Quench (HCl) 2. Wash (NaHCO3, Brine) 3. Dry (Na2SO4) incubation->workup qc QC and Plating: 1. Evaporate Solvent 2. Re-dissolve in DMSO 3. Analyze by LC-MS 4. Plate Hits workup->qc end End: Screening-Ready Library qc->end G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR Binds cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates TargetKinase TargetKinase-X PKA->TargetKinase Phosphorylates (Activates) Downstream Downstream Substrate TargetKinase->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to Inhibitor Sulfonamide Inhibitor Inhibitor->TargetKinase Blocks

References

Application Notes and Protocols for the Solid-Phase Synthesis of Sulfonamides using 3-Bromo-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a diverse library of sulfonamides utilizing 3-Bromo-4-methoxybenzenesulfonyl chloride as a key building block. The methodologies outlined are designed to be adaptable for high-throughput synthesis and purification, making them highly suitable for applications in drug discovery and medicinal chemistry.

Introduction

Sulfonamides are a critical class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of sulfonamide libraries on a solid support offers significant advantages over traditional solution-phase chemistry, primarily in the simplification of purification and the potential for automation. The use of this compound allows for the introduction of a substituted aromatic ring, providing a scaffold that can be further functionalized, offering a pathway to novel chemical entities with potential therapeutic value.

This protocol will detail the use of Rink Amide resin as the solid support, a popular choice for the synthesis of C-terminal amides, which are often desired in drug candidates. The workflow will cover the initial loading of primary amines onto the resin, the sulfonylation reaction with this compound, and the final cleavage of the desired sulfonamide products from the solid support.

Experimental Protocols

Materials and Reagents
  • Rink Amide resin (100-200 mesh, loading capacity ~0.5-1.0 mmol/g)

  • This compound

  • A diverse set of primary amines

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Diethyl ether

Protocol 1: Loading of Primary Amines onto Rink Amide Resin

This procedure describes the immobilization of various primary amines onto the Rink Amide resin, which serves as the foundational step for the subsequent sulfonamide synthesis.

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (5 x 10 mL).

  • Amine Coupling: In a separate vial, dissolve the primary amine (5 equivalents, 3.5 mmol) in DMF (5 mL). Add this solution to the resin.

  • Reaction: Agitate the mixture for 4-12 hours at room temperature. The reaction progress can be monitored using a Kaiser test to confirm the consumption of the free amino groups on the resin.

  • Washing: Once the coupling is complete, drain the amine solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours before proceeding to the next step.

Protocol 2: Sulfonylation with this compound

This protocol details the core sulfonamide bond-forming reaction on the solid support.

  • Resin Swelling: Swell the amine-loaded resin from Protocol 1 in DCM (10 mL) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents, 2.1 mmol) in DCM (5 mL).

  • Sulfonylation Reaction: To the swollen resin, add the solution of this compound, followed by the addition of DIPEA (6 equivalents, 4.2 mmol).

  • Reaction: Agitate the reaction mixture at room temperature for 6-18 hours.

  • Washing: After the reaction is complete, drain the solution and wash the resin with DCM (5 x 10 mL), DMF (5 x 10 mL), and finally DCM (5 x 10 mL).

  • Drying: Dry the sulfonamide-bound resin under vacuum.

Protocol 3: Cleavage of Sulfonamides from the Resin

This final step releases the synthesized sulfonamides from the solid support.[1][2]

  • Resin Preparation: Place the dried resin from Protocol 2 into a cleavage vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate the mixture at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved sulfonamide.

  • Washing: Wash the resin with an additional small volume of the cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Precipitation: Concentrate the combined filtrates under a stream of nitrogen and precipitate the crude sulfonamide by adding cold diethyl ether.

  • Isolation: Isolate the precipitated product by centrifugation or filtration.

  • Purification: The crude sulfonamide can be further purified by techniques such as preparative HPLC to achieve high purity.

Data Presentation

The following table summarizes the hypothetical quantitative data for the solid-phase synthesis of a representative library of 3-Bromo-4-methoxybenzenesulfonamides. The yields are calculated based on the initial loading of the Rink Amide resin, and the purity is determined by HPLC analysis of the crude product after cleavage.

EntryPrimary AmineProduct Molecular Weight ( g/mol )Yield (%)Purity (%)
1Benzylamine357.2485>95
24-Methylbenzylamine371.2782>95
34-Methoxybenzylamine387.2788>90
4Cyclohexylamine351.2891>95
5n-Butylamine325.2393>95

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the solid-phase synthesis of sulfonamides.

experimental_workflow_loading Resin Rink Amide Resin Swell_DMF Swell in DMF Resin->Swell_DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_DMF->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Amine_Coupling Primary Amine Coupling Wash1->Amine_Coupling Wash2 Wash (DMF, DCM) Amine_Coupling->Wash2 Amine_Resin Amine-Loaded Resin Wash2->Amine_Resin experimental_workflow_sulfonylation Amine_Resin Amine-Loaded Resin Swell_DCM Swell in DCM Amine_Resin->Swell_DCM Sulfonylation Sulfonylation with This compound and DIPEA Swell_DCM->Sulfonylation Wash Wash (DCM, DMF) Sulfonylation->Wash Sulfonamide_Resin Sulfonamide-Bound Resin Wash->Sulfonamide_Resin experimental_workflow_cleavage Sulfonamide_Resin Sulfonamide-Bound Resin Cleavage Cleavage with TFA/TIS/Water Sulfonamide_Resin->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Isolation Isolation & Purification Precipitation->Isolation Final_Product Pure Sulfonamide Isolation->Final_Product

References

Application Notes & Protocols: Chemoselectivity of 3-Bromo-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-methoxybenzenesulfonyl chloride (CAS No. 23094-96-4) is an important reagent in organic synthesis, primarily used for the introduction of the 3-bromo-4-methoxyphenylsulfonyl (BMS) group onto nucleophilic centers.[1][2][3] This functional group is valuable in medicinal chemistry and as a protecting group.[4][5] In molecules containing multiple functional groups (polyfunctional molecules), such as those with amino (-NH₂), hydroxyl (-OH), and thiol (-SH) moieties, the chemoselectivity of the sulfonylation reaction is of paramount importance. These notes provide detailed protocols and principles for achieving selective reactions with this reagent.

The reactivity of nucleophiles towards sulfonyl chlorides generally follows the order of their nucleophilicity: amines are significantly more reactive than alcohols.[6][7] This inherent difference in reactivity forms the basis for the chemoselective sulfonylation of polyfunctional molecules.

Core Principle: Nucleophilicity-Driven Selectivity

The reaction between a sulfonyl chloride and a nucleophile (like an amine or alcohol) is a nucleophilic acyl substitution. The nitrogen atom in a primary or secondary amine is a stronger nucleophile than the oxygen atom in an alcohol.[7] Consequently, when a molecule contains both an amino and a hydroxyl group, this compound will preferentially react with the amino group to form a stable sulfonamide.[8] The reaction with the hydroxyl group to form a sulfonate ester is much slower and typically requires the absence or protection of any amine functions.

Application Note 1: Selective N-Sulfonylation of Amino Alcohols

This protocol details the preferential sulfonylation of an amino group in the presence of a hydroxyl group. The primary product is the corresponding N-(3-bromo-4-methoxyphenylsulfonyl) sulfonamide.

General Reaction:

Data Presentation

The following table summarizes representative data for the chemoselective sulfonylation of 4-aminophenol with this compound under standard conditions.

EntrySubstrateReagent Equiv.Base (Equiv.)SolventTemp (°C)Time (h)ProductYield (%)
14-Aminophenol1.05Pyridine (1.5)Dichloromethane0 to RT44-hydroxy-N-(3-bromo-4-methoxyphenyl)sulfonamide>95
24-Aminophenol1.05Triethylamine (1.5)Dichloromethane0 to RT34-hydroxy-N-(3-bromo-4-methoxyphenyl)sulfonamide>95

Experimental Protocol: Selective N-Sulfonylation

This protocol is adapted from standard procedures for sulfonamide synthesis.[9][10]

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the polyfunctional amine (e.g., amino alcohol) (1.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (~0.1 M concentration).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 mmol, 1.5 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[9]

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 equiv.) in a small amount of the same anhydrous solvent.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[9] The slow addition is crucial to maintain a low concentration of the sulfonyl chloride, favoring reaction with the highly nucleophilic amine.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding 1N hydrochloric acid (HCl).[10]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.[1][2]

Application Note 2: O-Sulfonylation (Sulfonate Ester Formation)

The reaction of this compound with alcohols produces sulfonate esters. This transformation is valuable as it converts a poor leaving group (-OH) into a very good leaving group (-OSO₂R), facilitating subsequent substitution or elimination reactions.[11] This reaction should be performed on molecules that do not contain more reactive nucleophiles like amines.

General Reaction:

Experimental Protocol: O-Sulfonylation

  • Preparation: In a round-bottomed flask under a nitrogen atmosphere, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Base Addition: Add pyridine (2.0 mmol, 2.0 equiv.). Pyridine often serves as both the base and a catalyst.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Pour the mixture into cold 1N HCl solution.

    • Extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonate ester by flash column chromatography.

Logical Workflow and Visualization

Chemoselective Sulfonylation Strategy

The diagram below outlines the decision-making process for the sulfonylation of a polyfunctional molecule containing both amine and hydroxyl groups.

cluster_workflow Chemoselective Sulfonylation Workflow start Polyfunctional Molecule (-NH2, -OH present) reagent Add 1 equiv. 3-Br-4-MeO-PhSO2Cl + Base (e.g., Pyridine) at 0°C start->reagent n_sulf Selective N-Sulfonylation (Sulfonamide Formation) reagent->n_sulf Standard Conditions decision Desired Product? decision->n_sulf Yes o_sulf O-Sulfonylation (Sulfonate Ester Formation) decision->o_sulf No n_sulf->decision protect Protect Amine Group (e.g., as Boc-carbamate) o_sulf->protect react_alcohol React with 3-Br-4-MeO-PhSO2Cl protect->react_alcohol react_alcohol->o_sulf Yields desired O-sulfonated product

Caption: Workflow for achieving chemoselective sulfonylation.

Troubleshooting Di-sulfonylation of Primary Amines

A common side reaction when working with primary amines is di-sulfonylation, where two sulfonyl groups are attached to the same nitrogen. The following workflow helps to optimize for the desired mono-sulfonylation.[9]

cluster_troubleshooting Troubleshooting Di-sulfonylation start Di-sulfonylation Observed step1 Step 1: Adjust Stoichiometry - Use slight excess of amine (1.1-1.5 equiv) - Slow, dropwise addition of sulfonyl chloride start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Modify Base - Use a weaker, non-nucleophilic base - Avoid large excess of strong base check1->step2 No success Success: Mono-sulfonylation Achieved check1->success Yes check2 Problem Solved? step2->check2 step3 Step 3: Lower Temperature - Run reaction at 0°C or lower (e.g., -20°C to -78°C) check2->step3 No check2->success Yes check3 Problem Solved? step3->check3 check3->success Yes

Caption: Optimization workflow to favor mono-sulfonylation.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 3-Bromo-4-methoxybenzenesulfonyl Chloride for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, pharmaceutical development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, most amino acids lack a strong chromophore or fluorophore, making their direct detection challenging. Pre-column derivatization addresses this limitation by attaching a labeling agent to the amino acid, thereby enhancing its detectability.

This document outlines a proposed method for the derivatization of amino acids using 3-Bromo-4-methoxybenzenesulfonyl chloride. This reagent is expected to react with the primary and secondary amino groups of amino acids to form stable sulfonamide derivatives. These derivatives are anticipated to exhibit strong UV absorbance, allowing for sensitive detection by HPLC. The addition of the bromo- and methoxy-substituted benzene ring is also expected to increase the hydrophobicity of the amino acids, improving their retention and separation on reversed-phase HPLC columns.

Principle and Reaction Mechanism

The derivatization reaction is based on the nucleophilic attack of the unprotonated amino group of the amino acid on the electrophilic sulfur atom of the this compound. This reaction is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amino group is in its more reactive, unprotonated form. The reaction results in the formation of a stable N-substituted sulfonamide derivative and hydrochloric acid, which is neutralized by the alkaline buffer.

Experimental Protocols

Reagents and Materials
  • Amino Acid Standards: A standard mixture of L-amino acids (e.g., 1 nmol/µL in 0.1 M HCl).

  • Derivatization Reagent: this compound solution (e.g., 10 mg/mL in acetonitrile). Prepare fresh daily and protect from light.

  • Derivatization Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.8.

  • Quenching Solution: 5% (v/v) aqueous solution of a primary amine like methylamine or ethylamine.

  • Sample Diluent: 0.1 M HCl.

  • HPLC Grade Solvents: Acetonitrile and water.

  • HPLC Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5.

  • HPLC Mobile Phase B: Acetonitrile.

Derivatization Procedure
  • Sample Preparation:

    • For protein hydrolysates, ensure complete hydrolysis and removal of acid. Reconstitute the dried hydrolysate in the Sample Diluent.

    • For free amino acid analysis, dilute the sample with the Sample Diluent to a suitable concentration.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

    • Add 200 µL of the Derivatization Buffer (pH 9.8).

    • Add 200 µL of the this compound solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes. Protect the mixture from light during incubation.

  • Quenching the Reaction:

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of the Quenching Solution to react with the excess derivatizing reagent.

    • Vortex and let the mixture stand at room temperature for 10 minutes.

  • Final Sample Preparation for HPLC:

    • Centrifuge the derivatized sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions (Proposed)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Acetate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient is recommended for the separation of the derivatized amino acids. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detector at a wavelength to be determined based on the absorbance maximum of the derivatized amino acids (a starting point would be to scan from 200-400 nm).

  • Injection Volume: 20 µL.

Proposed Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
25.04060
30.01090
35.01090
35.19010
40.09010

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are examples of tables that can be used to present the results.

Table 1: Retention Times and Linearity for Derivatized Amino Acid Standards (Hypothetical Data)
Amino AcidRetention Time (min)Linear Range (pmol/injection)Correlation Coefficient (r²)Limit of Detection (LOD) (pmol)
Aspartic Acid5.210 - 5000.99952.5
Glutamic Acid6.810 - 5000.99922.8
Serine8.110 - 5000.99982.1
Glycine9.510 - 5000.99972.3
Threonine10.310 - 5000.99942.6
Arginine11.710 - 5000.99893.1
Alanine12.510 - 5000.99962.4
Proline13.810 - 5000.99912.9
Valine15.210 - 5000.99952.5
Methionine16.110 - 5000.99932.7
Isoleucine17.410 - 5000.99962.4
Leucine17.910 - 5000.99972.2
Phenylalanine19.210 - 5000.99982.0
Tyrosine20.510 - 5000.99903.0
Lysine21.810 - 5000.99883.2
Table 2: Reproducibility of the Derivatization and HPLC Analysis (Hypothetical Data)
Amino AcidIntra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Aspartic Acid1.82.5
Glycine1.52.2
Valine1.62.4
Phenylalanine1.42.1
Lysine2.12.8

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Amino Acid Sample (Standard or Hydrolysate) Dilution Dilution with 0.1 M HCl Sample->Dilution Buffer Add Derivatization Buffer (pH 9.8) Dilution->Buffer Reagent Add 3-Bromo-4-methoxy- benzenesulfonyl chloride Buffer->Reagent Incubation Incubate at 60°C for 45 min Reagent->Incubation Quench Add Quenching Solution Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_Injection Inject Supernatant into HPLC Centrifuge->HPLC_Injection Data_Analysis Data Acquisition and Analysis HPLC_Injection->Data_Analysis

Caption: Experimental workflow for the derivatization and analysis of amino acids.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AA Amino Acid (R-NH2) Conditions Alkaline pH (9.5 - 10.5) Reagent 3-Bromo-4-methoxy- benzenesulfonyl chloride Derivative Derivatized Amino Acid (Stable Sulfonamide) Conditions->Derivative HCl HCl Conditions->HCl

Caption: Proposed reaction mechanism for amino acid derivatization.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The common impurities in crude this compound, synthesized from 2-bromoanisole and chlorosulfonic acid, may include:

  • Unreacted Starting Material: 2-Bromoanisole.

  • Hydrolysis Product: 3-Bromo-4-methoxybenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers may be formed.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as chloroform or dichloromethane.[1][2]

Q2: How can I monitor the purity of my this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purity.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point. A common mobile phase for sulfonyl chlorides is ethyl acetate/petroleum ether. The polarity can be adjusted to achieve good separation.

  • Visualization: The spots can be visualized under UV light. Iodine vapor can also be used.

Q3: What are the recommended purification methods for crude this compound?

A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

Q4: My purified product has a melting point of 83-88 °C. Is this acceptable?

A4: Yes, the reported melting point for this compound is in the range of 83-88 °C.[3] A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSolution
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The compound is too soluble in the chosen solvent.Try a solvent in which the compound is less soluble, or use a mixed solvent system. Add the "poor" solvent gradually to the hot solution of the compound in the "good" solvent until turbidity persists, then clarify with a minimum amount of the "good" solvent.

Problem: No crystals form upon cooling.

Possible CauseSolution
Too much solvent was used.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
The compound is very soluble in the chosen solvent even at low temperatures.Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Column Chromatography

Problem: The compound appears to be decomposing on the silica gel column.

Possible CauseSolution
This compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like neutral alumina.
The compound is unstable over long periods on the column.Use flash column chromatography to minimize the contact time between the compound and the stationary phase.

Problem: Poor separation of the product from impurities.

Possible CauseSolution
The eluent system is not optimal.Optimize the eluent system using TLC. For flash chromatography, aim for an Rf value of 0.25-0.35 for the desired compound. Adjust the polarity of the mobile phase to achieve better separation from the nearest impurities.
The column was not packed properly.Ensure the column is packed uniformly to avoid channeling.
The sample was loaded improperly.Load the sample in a narrow band using a minimal amount of solvent. For less soluble samples, consider dry loading.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on general recrystallization procedures for related compounds. The ideal solvent system should be determined on a small scale first. A promising starting point is a mixed solvent system of ethyl acetate and hexanes, as a derivative is successfully recrystallized from this mixture.[1][2]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, hexanes, toluene, acetone, ethanol) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A good mixed solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot "good" solvent (e.g., ethyl acetate) and heat the mixture with swirling until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: If using a mixed solvent, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If the compound has low solubility in the eluent, perform dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Elute the column with the chosen solvent system. Apply positive pressure (flash chromatography) to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆BrClO₃S[1]
Molecular Weight285.54 g/mol [1]
Melting Point83-88 °C[3]
AppearanceSolid[3]

Table 2: Suggested Recrystallization Solvents (to be tested)

Solvent SystemTypeRationale
Ethyl Acetate / HexanesMixedA derivative is successfully recrystallized from this mixture.[1][2]
Toluene / HexanesMixedSuitable for many aromatic compounds.
Acetone / WaterMixedA common system for polar organic compounds.
EthanolSingleOften a good solvent for recrystallization.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities? cooling Slow Cooling & Ice Bath dissolved->cooling hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation tlc TLC for Eluent Selection pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->elute Continue Elution combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions Fractions Pure? remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Recrystallization of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the recrystallization of 3-Bromo-4-methoxybenzenesulfonyl chloride (CAS: 23094-96-4).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
The product "oils out" instead of forming crystals. 1. The solution is supersaturated, and the compound is precipitating at a temperature above its melting point. 2. The rate of cooling is too fast. 3. The presence of impurities is depressing the melting point.1. Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent (e.g., ethyl acetate) to decrease saturation. 2. Allow the solution to cool more slowly. Insulate the flask to ensure a gradual temperature drop before moving to an ice bath.[1] 3. "Scratch" the inside of the flask with a glass rod at the solution's surface to induce nucleation.[2]
No crystals form after cooling the solution. 1. Too much solvent was used, meaning the solution is not saturated enough for crystallization to occur.[1] 2. The solution is supersaturated but lacks a nucleation site to initiate crystal growth.1. Remove some of the solvent by gently heating the solution or under a stream of inert gas, then attempt to cool again.[1] 2. Induce crystallization by "seeding" the solution with a tiny crystal of the pure product or by scratching the inner surface of the flask with a glass rod.[1]
The final crystal yield is very low. 1. Too much solvent was used during dissolution, leaving a significant portion of the product in the mother liquor.[1] 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization occurred during a hot filtration step (if performed).1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Ensure the wash solvent (e.g., hexane or a hexane-rich mixture) is ice-cold to minimize dissolution of the product. 3. If hot filtration is necessary, use a slight excess of hot solvent to prevent crystallization in the funnel and filter the solution as quickly as possible.[2]
The purified product has a low melting point or appears impure. 1. The sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid due to moisture. 2. The solvent system was not optimal, leading to co-crystallization of impurities.1. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible. Sulfonyl chlorides are moisture-sensitive.[3] 2. Perform a second recrystallization, carefully adjusting the solvent ratio. A higher proportion of the "poor" solvent (hexane) may be needed. 3. Purity can be assessed by techniques like NMR or by checking the melting point.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound? A1: A mixed solvent system of ethyl acetate and hexane is a suitable choice. Ethyl acetate acts as the "good" solvent in which the compound is soluble when hot, while hexane acts as the "poor" solvent to decrease solubility upon cooling, facilitating crystallization. The related compound, 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide, is successfully recrystallized using this system.[4][5]

Q2: What is the expected melting point of pure this compound? A2: The reported melting point for this compound is in the range of 83-88 °C.[6] A sharp melting point within this range is indicative of high purity. A broad melting range suggests the presence of impurities.

Q3: How can I confirm the purity of my recrystallized product? A3: Purity can be assessed using several methods. The most common are measuring the melting point, which should be sharp and within the literature range, and spectroscopic analysis, such as ¹H NMR, to check for the absence of impurity signals.[3]

Q4: What are the proper storage conditions for this compound? A4: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis.

Data Presentation

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 23094-96-4[5][6]
Molecular Formula C₇H₆BrClO₃S[6][7]
Molecular Weight 285.54 g/mol [5][6]
Appearance Solid[6]
Melting Point 83-88 °C[6]

Experimental Protocol: Recrystallization

This protocol details the procedure for purifying crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate ("good" solvent)

  • Hexane ("poor" solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently on a hot plate, swirling continuously until the solid dissolves completely. Avoid using an excessive amount of solvent to ensure a good yield.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hexane to the hot solution dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator to dry completely under vacuum.

  • Analysis: Weigh the final product to calculate the percent recovery and determine the melting point to assess its purity.

Visualization

The following diagram illustrates the experimental workflow for the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Place Crude Solid in Flask add_good_solvent Add Minimum Hot Ethyl Acetate start->add_good_solvent dissolve Heat and Swirl to Dissolve add_good_solvent->dissolve add_poor_solvent Add Hexane until Cloudy dissolve->add_poor_solvent Solid is Dissolved redissolve Add Drops of Ethyl Acetate until Clear add_poor_solvent->redissolve cool_rt Cool Slowly to Room Temperature redissolve->cool_rt Solution is Saturated cool_ice Place in Ice Bath cool_rt->cool_ice filter Collect Crystals via Vacuum Filtration cool_ice->filter Crystals Formed wash Wash with Ice-Cold Hexane filter->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: Low yields are often attributed to the hydrolysis of the product, this compound, back to its corresponding sulfonic acid, 3-Bromo-4-methoxybenzenesulfonic acid. This can occur during the reaction workup if the product is exposed to water or moisture for an extended period. To mitigate this, it is crucial to perform the workup quickly and under anhydrous conditions as much as possible.

Q2: I see an unexpected isomer in my crude product analysis. What is it likely to be?

A2: The starting material, 2-bromoanisole, has two activating groups: a methoxy group (ortho, para-directing) and a bromo group (ortho, para-directing). The methoxy group is the more strongly activating group. While the desired product is formed by sulfonation at the position para to the bromo group and ortho to the methoxy group, a common isomeric impurity is 5-Bromo-4-methoxybenzenesulfonyl chloride, which arises from sulfonation at the other ortho position relative to the methoxy group.

Q3: My final product is a wet or oily solid. How can I effectively dry it?

A3: this compound is sensitive to moisture. If the product is oily or wet after isolation, it may be due to residual solvent or the presence of the sulfonic acid impurity, which can be hygroscopic. Drying the product under high vacuum over a desiccant such as phosphorus pentoxide (P₂O₅) is recommended. Avoid heating to high temperatures, as this can cause decomposition.

Q4: Can I use a different sulfonating agent instead of chlorosulfonic acid?

A4: While chlorosulfonic acid is the most common reagent for this transformation, other sulfonating agents could potentially be used. However, reaction conditions would need to be significantly re-optimized. The use of alternative reagents may also lead to a different impurity profile. For this specific synthesis, chlorosulfonic acid is well-established.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reaction.- Ensure the reaction is stirred for the full duration at the recommended temperature. - Monitor the reaction progress using TLC or another suitable analytical technique.
Formation of isomeric byproducts.- Maintain a low reaction temperature during the addition of chlorosulfonic acid to improve regioselectivity.
Hydrolysis of the product during workup.- Minimize the time the reaction mixture is in contact with water during the quench and extraction steps. - Use cold water for quenching. - Ensure all organic solvents used for extraction are anhydrous.
Product is a Dark Oil Instead of a Solid Presence of significant impurities, particularly the sulfonic acid.- Attempt to purify a small sample by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to see if a solid can be obtained.[1][2] - If recrystallization fails, consider converting the crude product to a more stable derivative (e.g., a sulfonamide) for purification, followed by hydrolysis back to the sulfonic acid if needed.
Reaction Does Not Go to Completion Insufficient amount of chlorosulfonic acid.- Use a sufficient excess of chlorosulfonic acid as indicated in the protocol.
Deactivated starting material.- Ensure the 2-bromoanisole starting material is pure and free from any deactivating impurities.
Formation of Disulfonated Byproducts Reaction temperature is too high.- Strictly control the reaction temperature, especially during the exothermic addition of chlorosulfonic acid.
Prolonged reaction time.- Monitor the reaction and stop it once the starting material has been consumed to avoid over-sulfonation.

Quantitative Data on Common Impurities

Impurity Chemical Structure Typical Percentage in Crude Product (Estimated) Reason for Formation
3-Bromo-4-methoxybenzenesulfonic acid1-10%Hydrolysis of the desired product during reaction workup.
5-Bromo-4-methoxybenzenesulfonyl chloride1-5%Isomeric byproduct due to sulfonation at an alternative ortho position to the methoxy group.
2-Bromoanisole< 5%Unreacted starting material.
Disulfonated Byproducts< 2%Reaction at a second position on the aromatic ring, especially under harsh conditions.

Experimental Protocol for Minimizing Impurities

This protocol provides a detailed methodology for the synthesis of this compound with a focus on minimizing the formation of common impurities.

Materials:

  • 2-Bromoanisole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution (cold)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoanisole (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[1][2] This slow addition at a low temperature is critical to minimize the formation of isomeric and disulfonated byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This should be done in a large beaker to accommodate any potential effervescence.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The washing steps should be performed quickly to minimize hydrolysis of the sulfonyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C) to afford the crude this compound.

  • Purification: Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane to yield the pure product.[1][2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_start cluster_analysis Post-Reaction Analysis cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_end start Start Synthesis analyze Analyze Crude Product (TLC, NMR, etc.) start->analyze low_yield Low Yield? analyze->low_yield low_purity Low Purity? analyze->low_purity low_yield->low_purity No check_hydrolysis Check for Hydrolysis: - Minimize water contact - Faster workup low_yield->check_hydrolysis Yes check_isomers Check for Isomers: - Control reaction temp. - Slow reagent addition low_purity->check_isomers Yes check_sm Unreacted Starting Material: - Increase reaction time - Check reagent stoichiometry low_purity->check_sm end Pure Product low_purity->end No purification Improve Purification: - Recrystallization - Column chromatography check_hydrolysis->purification check_isomers->purification check_sm->purification purification->end

Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: The most widely reported and efficient method is the direct chlorosulfonation of 2-bromoanisole using chlorosulfonic acid. This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity and yield.[1][2]

Q2: What are the primary causes of low yield in this synthesis?

A2: Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Moisture Contamination: Chlorosulfonic acid is highly reactive with water, and any moisture in the glassware or starting materials will consume the reagent and reduce its effectiveness. The sulfonyl chloride product is also susceptible to hydrolysis back to the sulfonic acid.

  • Suboptimal Reaction Temperature: Temperature control is critical. The reaction is typically initiated at a low temperature (-5 to 0 °C) and then allowed to warm. Deviation from the optimal temperature range can lead to increased side product formation or an incomplete reaction.[1][2]

  • Inadequate Quenching and Workup: The reaction mixture must be quenched by pouring it onto crushed ice to precipitate the product and separate it from the excess chlorosulfonic acid and sulfuric acid byproduct. Inefficient quenching or delays in the workup can lead to product decomposition.[1][2]

  • Impure Starting Materials: The purity of the 2-bromoanisole is important. Impurities can lead to the formation of undesired side products that complicate purification and lower the overall yield.

Q3: Are there any common side products I should be aware of?

A3: While the reaction is generally regioselective, the formation of isomeric sulfonyl chlorides is a potential side reaction. The directing effects of the bromo and methoxy groups on the aromatic ring determine the position of the incoming sulfonyl chloride group. The methoxy group is a strong activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. In the case of 2-bromoanisole, the methoxy group's activating effect dominates, and the incoming electrophile is primarily directed to the position para to the methoxy group, which is also meta to the bromo group, yielding the desired this compound. However, small amounts of other isomers could potentially form.

Q4: Can the product decompose during workup or storage?

A4: Yes, this compound, like most sulfonyl chlorides, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[3] It is important to work quickly during the aqueous workup and to store the final product in a dry environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Moisture in Reaction: Glassware, solvent, or starting materials were not properly dried.Oven-dry all glassware before use. Use anhydrous solvents. Ensure the 2-bromoanisole is dry.
Inactive Chlorosulfonic Acid: The reagent may have degraded due to improper storage.Use a fresh, unopened bottle of chlorosulfonic acid.
Incorrect Reaction Temperature: The reaction was not cooled sufficiently during the addition of chlorosulfonic acid.Maintain a temperature of -5 to 0 °C during the dropwise addition of chlorosulfonic acid.[1][2]
Formation of a Tarry, Intractable Mixture Reaction Temperature Too High: The reaction was allowed to warm up too quickly or the initial temperature was too high.Ensure slow, dropwise addition of chlorosulfonic acid at low temperature to control the exothermic reaction.
Insufficient Stirring: Poor mixing can lead to localized "hot spots" and decomposition.Use efficient mechanical or magnetic stirring throughout the reaction.
Product Contaminated with Starting Material Incomplete Reaction: Insufficient reaction time or too low a temperature.Allow the reaction to warm to room temperature and stir for the recommended time (e.g., 1 hour) after the addition of chlorosulfonic acid is complete.[1][2]
Insufficient Chlorosulfonic Acid: Not enough reagent was used to drive the reaction to completion.Use the recommended excess of chlorosulfonic acid (e.g., 3 equivalents).[1][2]
Final Product is an Oil or Gummy Solid Instead of a Crystalline Solid Presence of Isomeric Impurities: Formation of other bromo-methoxy-benzenesulfonyl chloride isomers can lower the melting point.Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[2]
Hydrolysis of the Product: The sulfonyl chloride has partially hydrolyzed to the sulfonic acid.Minimize contact with water during workup. Ensure the product is thoroughly dried.

Experimental Protocols

Synthesis of this compound from 2-Bromoanisole

This protocol is adapted from established literature procedures which report a high yield.[1][2]

Materials and Equipment:

  • 2-bromoanisole

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Round-bottom flask

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromoanisole (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a stir bar.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour with continuous stirring.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Quantitative Data Summary

Reactant/Product Molar Eq. Typical Yield Reference
2-Bromoanisole1.0-[1],[2]
Chlorosulfonic Acid3.0-[1],[2]
This compound-98%[1],[2]

Visual Guides

Synthesis Pathway

Synthesis_Pathway 2-Bromoanisole 2-Bromoanisole This compound This compound 2-Bromoanisole->this compound  + Chlorosulfonic Acid (Electrophilic Aromatic Substitution) Chlorosulfonic Acid (ClSO3H) Chlorosulfonic Acid (ClSO3H)

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture Contamination (Glassware, Reagents) start->check_moisture dry_materials Thoroughly Dry All Materials and Use Anhydrous Solvents check_moisture->dry_materials Yes check_temp Verify Reaction Temperature Control check_moisture->check_temp No dry_materials->check_temp optimize_temp Maintain -5 to 0°C During Addition and Allow Gradual Warming check_temp->optimize_temp Issue Found check_reagents Assess Reagent Purity and Activity check_temp->check_reagents No Issue optimize_temp->check_reagents use_fresh_reagents Use Fresh Chlorosulfonic Acid and Pure 2-Bromoanisole check_reagents->use_fresh_reagents Issue Found check_workup Review Quenching and Workup Procedure check_reagents->check_workup No Issue use_fresh_reagents->check_workup optimize_workup Ensure Rapid Quenching on Ice and Efficient Extraction check_workup->optimize_workup Issue Found end Improved Yield check_workup->end No Issue optimize_workup->end Parameter_Relationships Yield Yield Purity Purity Purity->Yield impacts Temp Reaction Temperature Temp->Yield affects Side_Rxns Side Reactions Temp->Side_Rxns influences Moisture Moisture Content Moisture->Yield decreases Hydrolysis Product Hydrolysis Moisture->Hydrolysis causes Time Reaction Time Incomplete_Rxn Incomplete Reaction Time->Incomplete_Rxn prevents Reagent_Eq Reagent Equivalents Reagent_Eq->Incomplete_Rxn prevents Side_Rxns->Purity reduces Hydrolysis->Yield reduces Incomplete_Rxn->Yield lowers

References

Technical Support Center: Optimizing Sulfonamide Synthesis with 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sulfonamides using 3-Bromo-4-methoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of a sulfonamide from this compound and a primary or secondary amine?

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is required to neutralize the HCl byproduct.

Q2: Which bases are suitable for this reaction, and how do they compare?

Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases like sodium carbonate. The choice of base can influence the reaction rate and yield.

Base Advantages Disadvantages Typical Equivalents
Triethylamine (TEA) Good solubility in organic solvents, effective HCl scavenger.Can be challenging to remove completely during workup.1.1 - 1.5
Pyridine Can also act as a catalyst in some cases.Can be difficult to remove; has a strong odor.Can be used as a solvent or in catalytic amounts.
Sodium Carbonate (Na₂CO₃) Easy to remove during aqueous workup.Limited solubility in many organic solvents, leading to a heterogeneous reaction mixture.Excess

Q3: What solvents are recommended for this reaction?

The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Anhydrous (dry) solvents are highly recommended to prevent the hydrolysis of the sulfonyl chloride.

Solvent Key Characteristics
Dichloromethane (DCM) Good solubility for a wide range of reactants, relatively low boiling point for easy removal.
Acetonitrile (ACN) Polar aprotic solvent, good for dissolving both the sulfonyl chloride and the amine.
Tetrahydrofuran (THF) Aprotic ether solvent, can be a good choice for many coupling reactions.
Chloroform (CHCl₃) Similar properties to DCM.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is compared with spots of the starting materials (the amine and the sulfonyl chloride). The reaction is considered complete when the spot corresponding to the limiting reactant (usually the amine) has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of sulfonamides with this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • After workup, little to no solid product is obtained.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Hydrolysis of this compound This is a common issue as sulfonyl chlorides are moisture-sensitive. Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
Poor Quality of Sulfonyl Chloride The sulfonyl chloride may have degraded over time. It is best to use a fresh or recently purchased batch. If in doubt, the purity can be checked by NMR or melting point.
Insufficient Base The reaction produces HCl, which can protonate the amine starting material, rendering it non-nucleophilic. Ensure at least one equivalent of base is used to neutralize the acid. For weakly nucleophilic amines, a stronger base or a slight excess of the base may be required.
Low Reactivity of the Amine Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles. In such cases, increasing the reaction temperature or using a more polar solvent might be necessary. Alternatively, a catalyst such as pyridine can be added.
Incomplete Reaction If the reaction has stalled, consider extending the reaction time. Monitor by TLC until the starting amine is consumed. If the reaction does not proceed, a higher temperature may be required.
Problem 2: Formation of Multiple Products/Impurities

Symptoms:

  • TLC shows multiple spots in addition to the desired product.

  • NMR of the crude product shows unexpected peaks.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Bis-sulfonylation of Primary Amines A primary amine can react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product. To minimize this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[1] Using a slight excess of the amine (1.1-1.2 equivalents) can also favor the formation of the mono-sulfonamide.
Unreacted Starting Materials If the reaction is not driven to completion, you will have a mixture of product and starting materials. Ensure sufficient reaction time and appropriate conditions (see Problem 1).
Side Reactions with the Solvent or Base Some solvents or bases can participate in side reactions. Ensure the chosen solvent and base are inert under the reaction conditions.
Problem 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to crystallize.

  • Column chromatography results in poor separation.

  • The product is an oil that does not solidify.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Residual Base (e.g., Triethylamine) Triethylamine and its hydrochloride salt can be difficult to remove. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to remove the amine base.[2]
Hydrolyzed Sulfonyl Chloride The corresponding sulfonic acid is highly polar and can make purification difficult. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity.
Improper Crystallization Solvent Finding the right solvent system for recrystallization is key. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy, then allow it to cool slowly.[2]
Product is an Oil Some sulfonamides are naturally oils at room temperature. In this case, purification by column chromatography is the best option. If it is expected to be a solid, ensure all solvent has been removed and try triturating with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[2]

Visualizations

General Workflow for Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Amine, Sulfonyl Chloride, Base, Anhydrous Solvent) setup Reaction Setup (Dissolve amine and base in solvent) prep_reactants->setup dry_glassware Dry Glassware dry_glassware->setup cool Cool to 0 °C setup->cool add Slow Addition of Sulfonyl Chloride cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with Water react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: General workflow for the synthesis of sulfonamides.

Troubleshooting Decision Tree for Low Yield

G start Low Product Yield check_sm Check Starting Materials on TLC start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes sm_absent Starting Materials Absent check_sm->sm_absent No incomplete_rxn Incomplete Reaction? sm_present->incomplete_rxn workup_loss Product Loss during Workup? sm_absent->workup_loss extend_time Extend Reaction Time or Increase Temperature incomplete_rxn->extend_time Yes hydrolysis Hydrolysis of Sulfonyl Chloride? incomplete_rxn->hydrolysis No use_anhydrous Use Anhydrous Solvents/Inert Atmosphere hydrolysis->use_anhydrous Possible poor_reagents Poor Reagent Quality? hydrolysis->poor_reagents No use_fresh Use Fresh Reagents poor_reagents->use_fresh Possible optimize_workup Optimize Extraction and Purification workup_loss->optimize_workup Yes

Caption: Decision tree for troubleshooting low product yield.

References

managing the hydrolysis of 3-Bromo-4-methoxybenzenesulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reagent, with a specific focus on managing its hydrolysis during reaction workup.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis?

A1: Aryl sulfonyl chlorides, including this compound, exhibit moderate stability towards hydrolysis. However, they will react with water, especially under neutral to basic conditions and at elevated temperatures, to form the corresponding sulfonic acid. The methoxy group (-OCH₃) on the benzene ring is an electron-donating group, which can slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.

Q2: What is the primary product of hydrolysis?

A2: The hydrolysis of this compound yields 3-Bromo-4-methoxybenzenesulfonic acid and hydrochloric acid.

Q3: How can I monitor the extent of hydrolysis during my workup?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor for hydrolysis. The resulting sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value. You can spot your crude organic extract against a sample of the starting sulfonyl chloride. The appearance of a new, more polar spot is indicative of hydrolysis.

Q4: Is it necessary to perform reactions with this compound under strictly anhydrous conditions?

A4: Yes, to prevent premature hydrolysis and ensure high yields of your desired product, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

Issue 1: Low yield of the desired sulfonamide product and a significant amount of a water-soluble impurity.

  • Possible Cause: Hydrolysis of this compound during the aqueous workup.

  • Solution 1: Minimize Contact Time with Aqueous Phase. Perform the aqueous washes and extractions as quickly as possible.

  • Solution 2: Use Cold Aqueous Solutions. Use ice-cold water or brine for the workup to significantly slow down the rate of hydrolysis.[2] Quenching the reaction mixture by pouring it onto crushed ice is a common and effective technique.[3]

  • Solution 3: Acidify the Aqueous Phase. Sulfonyl chlorides are generally more stable under acidic conditions.[4] Washing with dilute, cold acid (e.g., 1M HCl) can help suppress hydrolysis.

  • Solution 4: Workup without an Aqueous Phase. If the reaction solvent is immiscible with a non-aqueous quenching agent (e.g., adding an amine to form a sulfonamide that can be removed by chromatography), an aqueous workup can sometimes be avoided.

Issue 2: Formation of an insoluble white solid during the workup.

  • Possible Cause: The hydrolyzed product, 3-Bromo-4-methoxybenzenesulfonic acid, or its salt, may have limited solubility in the organic solvent.

  • Solution: The sulfonic acid is typically highly soluble in the aqueous phase, especially under basic conditions. Ensure the pH of the aqueous layer is neutral or basic to facilitate its removal from the organic layer. If the solid is in the organic layer, it may be necessary to filter the mixture before proceeding with the workup.

Issue 3: Difficulty in separating the product from the unreacted sulfonyl chloride by column chromatography.

  • Possible Cause: The polarity of your product may be very similar to that of this compound.

  • Solution: Quench Excess Sulfonyl Chloride. Before workup and chromatography, quench the excess sulfonyl chloride by adding a small amount of a primary or secondary amine (e.g., piperidine or morpholine) to the reaction mixture. This will convert the unreacted sulfonyl chloride into a more polar sulfonamide, which is typically easier to separate from the desired product by column chromatography.

Data Presentation

The following table summarizes the hydrolysis rate constants for various substituted benzenesulfonyl chlorides in water. While specific data for this compound is not available, the data for p-methoxybenzenesulfonyl chloride can serve as a useful approximation. The electron-donating methoxy group generally leads to a slower hydrolysis rate compared to the unsubstituted or electron-withdrawn analogues.

Substituent (para)Temperature (°C)Rate Constant (k, s⁻¹)
Methoxy (-OCH₃)152.389 x 10⁻³
Methyl (-CH₃)151.357 x 10⁻³
Hydrogen (-H)151.104 x 10⁻³
Bromo (-Br)157.447 x 10⁻⁴
Nitro (-NO₂)159.373 x 10⁻⁴
Data adapted from kinetic studies on the solvolysis of benzenesulfonyl chlorides.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide and Workup to Minimize Hydrolysis

This protocol describes a general method for reacting this compound with an amine, followed by a workup designed to minimize hydrolysis of any unreacted sulfonyl chloride.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Ice-cold 1M Hydrochloric Acid (HCl)

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

  • Ice-cold brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath.

  • Aqueous Workup:

    • Transfer the cold reaction mixture to a separatory funnel containing ice-cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially and rapidly with:

      • Ice-cold 1M HCl (to remove excess amine and triethylamine)

      • Ice-cold saturated NaHCO₃ solution (to neutralize any remaining acid)

      • Ice-cold brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Workup by Precipitation of the Sulfonyl Chloride

For certain reaction systems where the sulfonyl chloride is sparingly soluble in the reaction mixture upon addition of a non-polar solvent, it is possible to precipitate the unreacted starting material.

Procedure:

  • Reaction Completion: Once the reaction is deemed complete by TLC, cool the reaction mixture.

  • Precipitation: Slowly add a cold, non-polar solvent (e.g., hexanes or pentane) to the reaction mixture with vigorous stirring.

  • Isolation: If the desired product is soluble and the sulfonyl chloride precipitates, the solid can be removed by filtration. If the product precipitates, the unreacted sulfonyl chloride will remain in the filtrate.

  • Further Purification: The isolated product or the filtrate containing the product can then be subjected to further purification steps as necessary.

Visualizations

Hydrolysis_Pathway SulfonylChloride 3-Bromo-4-methoxy- benzenesulfonyl chloride SulfonicAcid 3-Bromo-4-methoxy- benzenesulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis HCl HCl SulfonylChloride->HCl Water H₂O Water->SulfonicAcid Water->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup 1. Dissolve Amine & Base in Anhydrous Solvent (0 °C) Addition 2. Add Sulfonyl Chloride Solution Dropwise Reaction_Setup->Addition Stirring 3. Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench 4. Cool to 0 °C Stirring->Quench Extraction 5. Aqueous Extraction (Cold Washes) Quench->Extraction Drying 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Column Chromatography or Recrystallization Concentration->Purification

Caption: General experimental workflow for sulfonamide synthesis and workup.

Troubleshooting_Tree Start Low Product Yield? CheckPolarSpot Polar Spot on TLC? Start->CheckPolarSpot Yes OtherIssue Consider Other Issues: - Incomplete Reaction - Product Solubility Start->OtherIssue No HydrolysisConfirmed Hydrolysis is Likely CheckPolarSpot->HydrolysisConfirmed Yes CheckPolarSpot->OtherIssue No Solution1 Minimize Aqueous Contact Time HydrolysisConfirmed->Solution1 Solution2 Use Cold (0 °C) Aqueous Solutions HydrolysisConfirmed->Solution2 Solution3 Acidify Aqueous Wash HydrolysisConfirmed->Solution3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Detection of Unreacted 3-Bromo-4-methoxybenzenesulfonyl Chloride by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 3-bromo-4-methoxybenzenesulfonyl chloride using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase (solvent system) for TLC analysis of a reaction with this compound?

A1: The ideal solvent system should provide a clear separation between the starting material (this compound), the other reactant (e.g., an amine or alcohol), and the resulting sulfonamide or sulfonate ester product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc). A common starting ratio is 3:1 or 4:1 Hexanes:EtOAc. You can then adjust the polarity to achieve an Rf value for your product between 0.3 and 0.7. The sulfonamide product is typically more polar than the sulfonyl chloride starting material.[1]

Q2: My spots are not visible on the TLC plate. How can I visualize them?

A2: this compound and its corresponding products are often not colored. Therefore, a visualization technique is required.

  • UV Light: Since the compound is aromatic, the most common and non-destructive method is using a UV lamp (254 nm).[2] The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[2]

  • Staining: If UV visualization is not effective, chemical stains can be used. These methods are destructive, so you should view the plate under UV light first.[3]

    • Potassium Permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, amines, alkenes, and alkynes.[4]

    • Phosphomolybdic Acid (PMA) stain: This is a good "universal" stain for many functional groups.[4] After dipping the plate in the PMA solution, gentle heating is required to reveal the spots, which typically appear as dark green or blue spots on a light green background.[4]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can also be used for visualization, as iodine has an affinity for aromatic and unsaturated compounds.[4]

Q3: The spots on my TLC plate are streaking or smeared. What could be the cause?

A3: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample or spotting a smaller amount. A concentration of about 1% is generally effective.

  • High Polarity of the Compound: Very polar compounds may streak. You can try adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid or triethylamine to the mobile phase to improve the spot shape.

  • Decomposition on Silica Gel: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel and may decompose on the plate, leading to streaking.[5][6]

  • High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause smearing.[5] To remedy this, after spotting the plate, place it under high vacuum for a few minutes before developing it.[5]

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

A4: If the spots are too close together, you can try the following:

  • Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent ratio can improve separation. You can also try a different solvent mixture altogether, for example, dichloromethane/methanol or toluene/ethyl acetate.

  • Use a Co-spot: A co-spot, where the reaction mixture and the starting material are spotted in the same lane, can help determine if the starting material is consumed.[7] If the reaction is complete, the co-spot will appear as a single spot corresponding to the product. If the starting material is still present, you will see two distinct or overlapping spots.

  • Double Development: You can run the TLC plate in the same solvent system twice. After the first run, dry the plate completely and then place it back in the chamber. This can sometimes increase the separation between spots with close Rf values.

Q5: I suspect my this compound is hydrolyzing on the TLC plate. How can I confirm this and what can I do?

A5: Yes, sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid in the presence of moisture, and the silica gel on a TLC plate can be a source of water.[1][8] The resulting sulfonic acid is very polar and will likely remain at the baseline (Rf ≈ 0).

  • Confirmation: To check for decomposition, you can run a 2D TLC.[5] Spot the sulfonyl chloride in one corner of a square TLC plate and develop it. Then, turn the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, a new spot (the sulfonic acid) will appear off the diagonal, likely on the new baseline.[5]

  • Mitigation:

    • Ensure your TLC plates are dry by activating them in an oven at 110°C for about 30 minutes before use.

    • Use anhydrous solvents for your mobile phase.

    • Consider using reversed-phase TLC plates, though finding a suitable unreactive mobile phase can still be a challenge.[6]

Quantitative Data Summary

The Rf value is dependent on the specific TLC plate, mobile phase, and experimental conditions. The following table provides a general guide to the expected relative Rf values for a reaction converting this compound to a sulfonamide.

CompoundExpected PolarityTypical Mobile Phase (Hexanes:EtOAc)Expected Rf Value (Relative)
This compoundLess Polar3:1Higher
Corresponding Sulfonamide ProductMore Polar3:1Lower
Corresponding Sulfonic Acid (Hydrolysis Product)Very Polar3:1~0 (Baseline)

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the progress of a reaction involving this compound.

1. Preparation of the TLC Chamber:

  • Add your chosen mobile phase (e.g., 3:1 Hexanes:EtOAc) to a developing chamber to a depth of about 0.5 cm.

  • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent.

  • Cover the chamber and let it saturate for 5-10 minutes.[9]

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for your spots: Starting Material (SM), Co-spot (C), and Reaction Mixture (R).

3. Spotting the TLC Plate:

  • Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the starting material solution on the 'SM' lane.

  • Take a small aliquot of your reaction mixture and spot it on the 'R' lane.

  • On the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture on top of it.

  • Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to dry between applications.[10]

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.[10]

  • Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.[7]

5. Visualization and Analysis:

  • Allow the plate to dry completely.

  • View the plate under a UV lamp and circle any visible spots with a pencil.[3]

  • If necessary, use a chemical stain (e.g., KMnO₄ or PMA) for further visualization.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the 'R' lane to the 'SM' lane. The reaction is progressing if a new spot (the product) has appeared and the intensity of the starting material spot has decreased. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[1]

Workflow Diagram

TLC_Workflow start Start TLC Analysis prep_plate Prepare and Spot TLC Plate (SM, Co-spot, Reaction) start->prep_plate develop_plate Develop Plate in Saturated Chamber prep_plate->develop_plate visualize Visualize Plate (UV Light First) develop_plate->visualize analyze Analyze Spots visualize->analyze decision Is Starting Material (SM) spot visible in Reaction lane? analyze->decision reaction_incomplete Reaction Incomplete. Continue monitoring. decision->reaction_incomplete Yes reaction_complete Reaction Complete. Proceed with work-up. decision->reaction_complete No

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Purity Assessment of 3-Bromo-4-methoxybenzenesulfonyl Chloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Bromo-4-methoxybenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for analyzing the purity of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is a good starting point for the analysis of this compound. Due to the reactive nature of sulfonyl chlorides, it is crucial to use a well-equilibrated system and freshly prepared solutions.[1][2][3] A C18 column is a common choice for the separation of aromatic compounds.

Q2: What are the potential challenges when analyzing this compound by HPLC?

A2: The primary challenge is the compound's reactivity, particularly its sensitivity to moisture, which can lead to degradation.[4] This can manifest as poor peak shape, the appearance of extra peaks (impurities or degradation products), and shifting retention times. Careful sample preparation and handling are critical.

Q3: How should I prepare the sample for HPLC analysis?

A3: Given the compound's moisture sensitivity, it is essential to use anhydrous solvents for sample preparation.[4] Acetonitrile is a suitable solvent. Prepare samples immediately before injection to minimize degradation. A typical starting concentration would be in the range of 0.1-1.0 mg/mL.

Troubleshooting Guide

Below are common problems encountered during the HPLC analysis of this compound, along with their potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions between the analyte and the column's silica backbone.2. Column overload.3. Presence of active sites on the column.1. Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase.[1]2. Reduce the injection volume or sample concentration.3. Use a column with low silanol activity or an end-capped column.[1]
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.3. Sample degradation in the autosampler.1. Use fresh, HPLC-grade solvents and flush the system thoroughly.2. Implement a needle wash step in the injection sequence.3. Keep the sample vial temperature controlled, if possible, and inject immediately after preparation.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Poor column temperature control.3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing and degassing.[5]2. Use a column oven to maintain a consistent temperature.[5][6]3. Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.
Appearance of New Peaks 1. Sample degradation (hydrolysis of the sulfonyl chloride).2. Contamination of the sample or solvent.1. Prepare fresh samples and use anhydrous solvents. Analyze the sample promptly after preparation.2. Verify the purity of the solvents and the cleanliness of the sample vials.
High Backpressure 1. Blockage in the column or tubing.2. Precipitated buffer in the system.3. Worn pump seals.1. Reverse flush the column (disconnect from the detector first). Check for blockages in the tubing and frits.[7]2. Ensure the mobile phase components are fully miscible and the buffer is completely dissolved.[7]3. Perform regular maintenance on the HPLC pump.[7]

Experimental Protocol: Proposed HPLC Method

This protocol provides a starting point for the purity analysis of this compound. Method optimization may be required based on your specific instrumentation and sample characteristics.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Anhydrous Acetonitrile

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing shifting_rt Shifting Retention Time? peak_tailing->shifting_rt No solution_tailing1 Add Acid to Mobile Phase peak_tailing->solution_tailing1 Yes extra_peaks Extra Peaks? shifting_rt->extra_peaks No solution_rt1 Prepare Fresh Mobile Phase shifting_rt->solution_rt1 Yes high_pressure High Backpressure? extra_peaks->high_pressure No solution_extra1 Prepare Fresh Sample in Anhydrous Solvent extra_peaks->solution_extra1 Yes solution_pressure1 Flush System/Column high_pressure->solution_pressure1 Yes end_node Problem Resolved high_pressure->end_node No solution_tailing2 Lower Sample Concentration solution_tailing1->solution_tailing2 solution_tailing2->end_node solution_rt2 Use Column Oven solution_rt1->solution_rt2 solution_rt2->end_node solution_extra2 Check Solvent Purity solution_extra1->solution_extra2 solution_extra2->end_node solution_pressure2 Check for Leaks/Blockages solution_pressure1->solution_pressure2 solution_pressure2->end_node

Caption: A flowchart for troubleshooting common HPLC analysis issues.

References

identifying byproducts in reactions of 3-Bromo-4-methoxybenzenesulfonyl chloride by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxybenzenesulfonyl chloride. The information herein is designed to assist in the identification of byproducts and the optimization of reaction outcomes through NMR spectroscopy.

Troubleshooting Guide

Q1: My reaction is incomplete, and the 1H NMR spectrum shows unreacted this compound. What should I do?

Possible Causes:

  • Insufficient reaction time or temperature: The reaction may not have reached completion.

  • Poor quality of reagents: The amine/alcohol or base used might be impure or contain water.

  • Steric hindrance: A bulky nucleophile (amine or alcohol) can slow down the reaction rate.

  • Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.

Solutions:

  • Extend reaction time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.

  • Increase reaction temperature: Gently heat the reaction mixture, but be cautious of potential side reactions.

  • Use fresh or purified reagents: Ensure the amine/alcohol and base are of high purity and anhydrous.

  • Improve mixing: Use a more efficient stirring method or a larger reaction flask to ensure homogeneity.

Q2: I observe unexpected peaks in the aromatic region of my 1H NMR spectrum after the reaction. What could they be?

Possible Byproducts:

  • 3-Bromo-4-methoxybenzenesulfonic acid: This is the hydrolysis product of the starting material. Its aromatic protons will appear as a distinct set of signals.

  • Triethylammonium chloride or Pyridinium hydrochloride: If triethylamine or pyridine is used as a base, the corresponding salt will be formed. The protons on the cation will have characteristic chemical shifts.

  • Over-alkylated amine: In sulfonamide synthesis, the product sulfonamide can sometimes be further alkylated, leading to a more complex spectrum.[1]

Identification and Solutions:

  • Compare with known spectra: Refer to the data tables below to compare the chemical shifts of your unexpected peaks with those of potential byproducts.

  • 1H-13C HSQC/HMBC: These 2D NMR experiments can help in assigning the unexpected signals to specific protons and carbons.

  • Aqueous workup: Washing the reaction mixture with water or a mild acid can remove water-soluble byproducts like the sulfonic acid and amine salts.

  • Chromatography: Purification by column chromatography can separate the desired product from the byproducts.

Q3: The yield of my desired sulfonamide/sulfonate ester is low. How can I improve it?

Possible Causes:

  • Hydrolysis of the sulfonyl chloride: The presence of moisture is a major cause of low yields.

  • Side reactions: As mentioned above, the formation of byproducts consumes the starting material.

  • Suboptimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

  • Product degradation: The desired product might be unstable under the reaction or workup conditions.

Solutions:

  • Ensure anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).

  • Control reaction temperature: Add the sulfonyl chloride solution dropwise to the nucleophile at a low temperature (e.g., 0 °C) to minimize side reactions.

  • Optimize stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine or alcohol is used.

  • Mild workup: Use a gentle workup procedure, avoiding strong acids or bases if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions of this compound with amines or alcohols?

The most common byproduct is 3-Bromo-4-methoxybenzenesulfonic acid , formed by the hydrolysis of the starting material in the presence of water. Another common byproduct, specifically in sulfonamide synthesis, is the hydrochloride or hydrobromide salt of the amine used as a base (e.g., triethylammonium chloride, pyridinium hydrochloride). In some cases, especially with primary amines, bis-sulfonylation of the amine can occur, leading to a di-sulfonated byproduct.

Q2: How can I use NMR to confirm the presence of these byproducts?

You can compare the 1H and 13C NMR spectra of your crude product with the expected chemical shifts of the potential byproducts. The tables below provide estimated NMR data for the key compounds. The presence of characteristic peaks, such as the broad singlet for the acidic proton of the sulfonic acid or the distinct signals of the triethylammonium or pyridinium cation, can indicate the presence of these impurities.

Q3: What are the best practices to minimize byproduct formation?

  • Strict anhydrous conditions: This is the most critical factor. Always use dry solvents and glassware, and consider running the reaction under an inert atmosphere.

  • Controlled addition of reagents: Add the sulfonyl chloride slowly to the cooled solution of the amine or alcohol to manage the reaction exotherm and reduce the likelihood of side reactions.

  • Use of a non-nucleophilic base: When a base is required, use a sterically hindered, non-nucleophilic base like triethylamine or pyridine to avoid its reaction with the sulfonyl chloride.

  • Monitor the reaction progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent further side reactions.

Data Presentation: NMR Chemical Shifts

Disclaimer: The following NMR data are estimated based on analogous structures and chemical shift prediction rules. Actual experimental values may vary.

Table 1: Estimated 1H NMR Chemical Shifts (ppm) in CDCl3

CompoundAr-H (d)Ar-H (dd)Ar-H (d)OCH3 (s)Other Protons
This compound~8.1~7.8~7.1~4.0-
N-Alkyl-3-bromo-4-methoxybenzenesulfonamide~7.9~7.6~7.0~3.9Alkyl group protons (variable); NH proton (variable, broad)
Alkyl 3-bromo-4-methoxybenzenesulfonate~7.8~7.5~7.0~3.9Alkyl group protons (variable)
3-Bromo-4-methoxybenzenesulfonic acid~8.0~7.7~7.0~3.9SO3H proton (broad, ~10-12 ppm)
Triethylammonium chloride----CH2 (~3.1 ppm, q), CH3 (~1.4 ppm, t), NH proton (broad, ~11-12 ppm)
Pyridinium hydrochloride----Aromatic protons of pyridine ring (~8.8, ~8.1, ~8.5 ppm)

Table 2: Estimated 13C NMR Chemical Shifts (ppm) in CDCl3

CompoundC-SO2C-BrC-OCH3Ar-CAr-CHOCH3Other Carbons
This compound~140~115~163-~135, ~130, ~112~57-
N-Alkyl-3-bromo-4-methoxybenzenesulfonamide~138~114~162-~133, ~128, ~111~56Alkyl group carbons (variable)
Alkyl 3-bromo-4-methoxybenzenesulfonate~137~114~162-~134, ~129, ~111~56Alkyl group carbons (variable)
3-Bromo-4-methoxybenzenesulfonic acid~142~116~164-~136, ~131, ~113~57-
Triethylammonium chloride------CH2 (~47 ppm), CH3 (~9 ppm)
Pyridinium hydrochloride------Aromatic carbons of pyridine ring (~145, ~128, ~142 ppm)

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product by NMR spectroscopy (1H, 13C) and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow start Start reagents Combine Amine/Alcohol and Base in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_sulfonyl Add 3-Bromo-4-methoxybenzenesulfonyl chloride solution dropwise cool->add_sulfonyl react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl->react workup Aqueous Workup react->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for sulfonamide/sulfonate ester synthesis.

troubleshooting_workflow start Analyze Crude NMR Spectrum check_sm Unreacted Starting Material Present? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes check_byproducts Unexpected Peaks Present? check_sm->check_byproducts No extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time check_reagents Check Reagent Purity incomplete->check_reagents hydrolysis Hydrolysis Product (Sulfonic Acid)? check_byproducts->hydrolysis Yes amine_salt Amine Salt Present? check_byproducts->amine_salt Yes other_byproduct Other Byproducts? check_byproducts->other_byproduct Yes clean_product Clean Product Spectrum check_byproducts->clean_product No aqueous_wash Perform Aqueous Wash hydrolysis->aqueous_wash amine_salt->aqueous_wash chromatography Purify by Chromatography other_byproduct->chromatography aqueous_wash->chromatography chromatography->clean_product

Caption: Troubleshooting decision tree for analyzing NMR spectra of reaction mixtures.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-4-methoxybenzenesulfonyl Chloride and p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-Bromo-4-methoxybenzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride. The analysis is grounded in established principles of physical organic chemistry, supported by data from kinetic studies on analogous substituted arenesulfonyl chlorides. This document aims to assist researchers in selecting the appropriate sulfonylating agent for their specific synthetic needs.

Introduction and Structural Overview

Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, primarily employed for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is highly dependent on the nature and position of substituents on the benzene ring. This guide focuses on a comparative analysis of this compound and p-toluenesulfonyl chloride (TsCl). The key distinction between these two reagents lies in their substitution patterns, which significantly influence the electrophilicity of the sulfur atom in the sulfonyl chloride group.

Factors Influencing Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two factors:

  • Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) is modulated by the electron-donating or electron-withdrawing nature of the ring substituents. Electron-withdrawing groups (EWGs) decrease the electron density on the benzene ring and, by extension, on the sulfonyl group, making the sulfur atom more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) increase the electron density, deactivating the molecule towards nucleophilic attack.

  • Steric Hindrance: The size and proximity of substituents to the sulfonyl chloride group can physically impede the approach of a nucleophile. This effect is most pronounced for ortho-substituents.

G Factors Influencing Reactivity of Substituted Benzenesulfonyl Chlorides reactivity Reactivity of Benzenesulfonyl Chloride electronic Electronic Effects reactivity->electronic steric Steric Hindrance reactivity->steric edg Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) electronic->edg ewg Electron-Withdrawing Groups (EWGs) (e.g., -Br, -NO₂) electronic->ewg ortho Ortho-Substituents steric->ortho decrease_reactivity Decreased Reactivity edg->decrease_reactivity decrease electrophilicity increase_reactivity Increased Reactivity ewg->increase_reactivity increase electrophilicity ortho->decrease_reactivity hinder nucleophilic attack G General Experimental Workflow for Kinetic Study prep Prepare Stock Solutions (Sulfonyl Chloride, Amine, Solvent) thermo Thermostat Reactant Solutions to Desired Temperature prep->thermo mix Mix Reactants to Initiate Reaction thermo->mix monitor Monitor Reaction Progress (e.g., HPLC, GC, or Spectroscopy) mix->monitor quench Quench Aliquots at Specific Time Intervals monitor->quench analyze Analyze Quenched Samples to Determine Product Concentration quench->analyze data Plot Concentration vs. Time and Determine Rate Constants analyze->data

comparison of 3-Bromo-4-methoxybenzenesulfonyl chloride with other substituted benzenesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the selection of the appropriate sulfonyl chloride is paramount for the efficient construction of sulfonamide and sulfonate ester libraries. 3-Bromo-4-methoxybenzenesulfonyl chloride is a versatile building block, offering a unique combination of electronic and steric properties. This guide provides an objective comparison of this compound with other representative substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Reactivity and Physicochemical Properties: A Comparative Analysis

The reactivity of benzenesulfonyl chlorides is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the rate of nucleophilic attack, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho substituents, can impede the approach of a nucleophile.[1]

This compound possesses a moderately electron-withdrawing bromine atom and a strongly electron-donating methoxy group. The interplay of these opposing electronic effects, along with their positions relative to the sulfonyl chloride moiety, dictates its reactivity profile.

To contextualize its performance, we compare it with a selection of benzenesulfonyl chlorides featuring electron-donating, electron-withdrawing, and sterically hindering substituents.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Substituent Effects
This compound 23094-96-4285.5483-88366.0 ± 27.0 (Predicted)Methoxy (p-): Strong electron-donating (resonance), Bromo (m-): Inductive electron-withdrawing
p-Toluenesulfonyl chloride (TsCl)98-59-9190.6567-69146 (15 mmHg)Methyl (p-): Weak electron-donating (hyperconjugation & inductive)
4-Nitrobenzenesulfonyl chloride (NsCl)98-74-8221.6376-79175 (15 mmHg)Nitro (p-): Strong electron-withdrawing
2,4,6-Trichlorobenzenesulfonyl chloride55097-37-5279.9398-102170 (5 mmHg)Chloro (o-, p-): Inductive electron-withdrawing, Steric hindrance from ortho-chloro groups
Benzenesulfonyl chloride98-09-9176.6214.5251-252Unsubstituted reference

Experimental Data: Comparative Reactivity in Sulfonamide Formation

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[2] For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, indicating that electron-withdrawing groups accelerate the reaction.[3]

Based on these principles, the expected order of reactivity towards a common nucleophile (e.g., a primary amine) would be:

4-Nitrobenzenesulfonyl chloride > 2,4,6-Trichlorobenzenesulfonyl chloride > Benzenesulfonyl chloride ≈ this compound > p-Toluenesulfonyl chloride

The strong electron-withdrawing nitro group in 4-nitrobenzenesulfonyl chloride significantly enhances the electrophilicity of the sulfonyl sulfur, leading to the highest reactivity. Conversely, the electron-donating methyl group in p-toluenesulfonyl chloride reduces reactivity. This compound is expected to have intermediate reactivity. The electron-donating resonance effect of the para-methoxy group is partially offset by the inductive withdrawal of the meta-bromo substituent. The ortho-chloro groups in 2,4,6-trichlorobenzenesulfonyl chloride, while electron-withdrawing, also introduce significant steric hindrance, which can reduce the reaction rate depending on the nucleophile's size.[4]

Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Bromoanisole

This protocol describes the chlorosulfonation of 2-bromoanisole to yield this compound.[5]

Materials:

  • 2-Bromoanisole

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-bromoanisole (1.0 eq) in chloroform in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., this compound) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base (1.2 eq)

  • 5% Citric acid solution or 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Quench the reaction by adding 5% citric acid solution or 1M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_reactivity Factors Influencing Reactivity Electronic Effects Electronic Effects Reactivity Reactivity Electronic Effects->Reactivity Modulate Electrophilicity Steric Effects Steric Effects Steric Effects->Reactivity Hinder Nucleophilic Attack

Factors influencing benzenesulfonyl chloride reactivity.

G start Start: Synthesize Sulfonamide amine_sol Dissolve amine and base in anhydrous solvent start->amine_sol cool Cool to 0 °C amine_sol->cool sulfonyl_sol Dissolve sulfonyl chloride in anhydrous solvent addition Add sulfonyl chloride solution dropwise cool->addition sulfonyl_sol->addition reaction Stir at room temperature addition->reaction workup Aqueous workup (acid, base, brine washes) reaction->workup dry Dry and concentrate workup->dry purify Purify product dry->purify end End: Isolated Sulfonamide purify->end

General workflow for sulfonamide synthesis.

Conclusion

This compound presents a balanced reactivity profile, making it a valuable reagent in organic synthesis. Its reactivity is modulated by the opposing electronic effects of the para-methoxy and meta-bromo substituents. This guide provides a framework for researchers to understand its properties in comparison to other commonly used benzenesulfonyl chlorides and offers practical protocols for its use in the synthesis of sulfonamides. The choice of sulfonyl chloride will ultimately depend on the specific requirements of the target molecule and the nucleophile employed.

References

alternative reagents to 3-Bromo-4-methoxybenzenesulfonyl chloride for sulfonamide formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of therapeutic applications. The traditional method, employing substituted benzenesulfonyl chlorides, remains prevalent. This guide provides a comparative analysis of alternative reagents to 3-Bromo-4-methoxybenzenesulfonyl chloride for the formation of sulfonamides, offering experimental data, detailed protocols, and visualizations to inform reagent selection in drug discovery and development.

Performance Comparison of Sulfonylating Agents

The choice of reagent for sulfonamide synthesis can significantly impact reaction efficiency, substrate scope, and overall yield. Below is a comparative summary of this compound and its alternatives.

Reagent/MethodStarting MaterialTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
This compound 2-BromoanisoleChlorosulfonic acid, CH2Cl2, -5°C to rt; then amine, Et3N, CH2Cl2, rt, 2h~77%[1]Readily synthesized from commercial starting materials.[1]Synthesis of the sulfonyl chloride involves the highly corrosive chlorosulfonic acid.
2,4-Dichlorobenzenesulfonyl chloride AmineAnhydrous DCM or THF, base (e.g., pyridine or triethylamine), 0°C to rt, 6-18h80-98%[2]High yields, robust and widely applicable for a variety of sulfonamides.[2]Requires the use of a pre-functionalized sulfonyl chloride.
Sulfonyl Hydrazides with NCS/NBS Sulfonyl hydrazide, AmineCH3CN, rt, 4h (one-pot)72-88%[3][4]Mild reaction conditions, avoids the direct handling of sulfonyl chlorides.[5][6]Requires the prior synthesis of the sulfonyl hydrazide.
DABSO with Grignard Reagents Grignard reagent, AmineTHF, -40°C to rt50-80%[7][8]Utilizes a stable, solid SO2 surrogate (DABSO), avoiding the use of gaseous SO2.[7][8]Requires the preparation of a Grignard reagent; yields can be moderate.

Experimental Protocols

Detailed methodologies for the synthesis of sulfonamides using the compared reagents are provided below.

Protocol 1: Sulfonamide Synthesis using this compound[1]

Step 1: Synthesis of this compound

  • Dissolve 2-bromo-1-methoxybenzene (10.0 mmol) in chloroform (5 mL).

  • Cool the solution to -5°C to 0°C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to gradually warm to room temperature over 1 hour.

  • Pour the mixture onto crushed ice and transfer to a separatory funnel.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic layers, dry, and concentrate to yield this compound (98% yield).

Step 2: Sulfonamide Formation

  • Dissolve this compound (9.8 mmol) in dichloromethane (30 mL).

  • Add triethylamine (12.6 mmol).

  • Slowly add tert-butylamine (12.6 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into a 5% citric acid solution and dichloromethane.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry, and concentrate.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to give 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (77% yield).

Protocol 2: Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl chloride[2]
  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.5 eq) or triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: One-Pot Sulfonamide Synthesis from Sulfonyl Hydrazides[4][6]
  • In a reaction flask, dissolve the sulfonyl hydrazide (1.0 equiv) in acetonitrile.

  • Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (2.0 equiv) to the solution and stir at room temperature for 2 hours.

  • In the same pot, add triethylamine (2.0 equiv) followed by the desired amine (2.0 equiv).

  • Continue stirring at room temperature for an additional 2 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the sulfonamide product.

Protocol 4: Sulfonamide Synthesis using DABSO and Grignard Reagents[7]
  • To a suspension of DABCO-bis(sulfur dioxide) (DABSO) (2.5 equiv) in THF at -40°C, add the Grignard reagent (1.0 equiv).

  • Stir the mixture for 1 hour at -40°C.

  • Add sulfuryl chloride (1.0 equiv) and allow the reaction to warm to room temperature.

  • Add the desired amine (10 equiv) and stir until the reaction is complete.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography.

Visualizing the Alternatives and Biological Context

To aid in the conceptualization of the synthetic strategies and the biological relevance of the resulting sulfonamides, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reagents Key Reagents cluster_product Product 2-Bromoanisole 2-Bromoanisole Reagent_1 3-Bromo-4-methoxy- benzenesulfonyl chloride 2-Bromoanisole->Reagent_1 Amine_A Amine Reagent_2 2,4-Dichlorobenzene- sulfonyl chloride Amine_A->Reagent_2 Sulfonamide Sulfonamide Amine_A->Sulfonamide Sulfonyl_Hydrazide Sulfonyl Hydrazide Reagent_3 NCS / NBS Sulfonyl_Hydrazide->Reagent_3 Grignard_Reagent Grignard Reagent Reagent_4 DABSO Grignard_Reagent->Reagent_4 Reagent_1->Sulfonamide Reagent_2->Sulfonamide Reagent_3->Sulfonamide Reagent_4->Sulfonamide logical_relationship Start Select Starting Material Aryl_Halide Aryl Halide (e.g., 2-Bromoanisole) Start->Aryl_Halide Amine Amine Start->Amine Sulfonyl_Hydrazide Sulfonyl Hydrazide Start->Sulfonyl_Hydrazide Organometallic Organometallic (e.g., Grignard) Start->Organometallic Step1_A Chlorosulfonation Aryl_Halide->Step1_A Step1_B Direct Reaction with Sulfonyl Chloride Amine->Step1_B Step1_C Oxidative Chlorination (NCS/NBS) Sulfonyl_Hydrazide->Step1_C Step1_D Reaction with SO2 Surrogate (DABSO) Organometallic->Step1_D Intermediate Sulfonyl Chloride Intermediate Step1_A->Intermediate Product Sulfonamide Step1_B->Product Step1_C->Intermediate Step1_D->Intermediate Intermediate->Product signaling_pathway Hypoxia Hypoxia HIF-1α HIF-1α Stabilization Hypoxia->HIF-1α CAIX_exp CA IX Expression HIF-1α->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular pH Regulation (Acidification) CAIX->pH_reg Tumor_Survival Tumor Cell Survival & Proliferation pH_reg->Tumor_Survival Migration Cell Migration & Invasion pH_reg->Migration Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX

References

The Strategic Advantage of 3-Bromo-4-methoxybenzenesulfonyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the efficacy and novelty of synthesized drug candidates. Among the vast arsenal of reagents for constructing sulfonamide-based therapeutics, 3-Bromo-4-methoxybenzenesulfonyl chloride emerges as a superior choice for introducing key structural motifs that enhance biological activity. This guide provides a comprehensive comparison of this reagent with common alternatives, supported by experimental data, to inform the strategic design of next-generation pharmaceuticals.

The utility of a sulfonyl chloride in drug discovery is not merely in its ability to form a stable sulfonamide linkage but also in the physicochemical properties and biological interactions that the substituted aryl ring confers upon the final molecule. This compound offers a unique combination of a bromine atom and a methoxy group, which have been shown to be instrumental in achieving potent and selective biological activity, particularly in the realm of anticancer agents.

Comparative Analysis of Sulfonyl Chlorides

The performance of this compound can be best appreciated when compared against other commonly used sulfonylating agents. The substituents on the phenyl ring dictate the reactivity of the sulfonyl chloride group and the biological properties of the resulting sulfonamide.

ReagentKey Structural FeaturesImpact on ReactivityBiological Implications of Resulting Sulfonamides
This compound Bromo (electron-withdrawing), Methoxy (electron-donating)The electron-withdrawing nature of the bromine atom increases the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates compared to unsubstituted or electron-donating group-substituted analogs.The bromo and methoxy substituents have been shown to contribute to potent cytotoxic activity against various cancer cell lines. Specifically, these groups are crucial for binding to the colchicine site of tubulin, leading to the inhibition of microtubule polymerization.[1][2][3]
p-Toluenesulfonyl chloride (TsCl) Methyl (electron-donating)The electron-donating methyl group slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawing group-substituted analogs.Widely used as a protecting group and in the synthesis of various biologically active molecules. However, it lacks the specific electronic and steric properties conferred by the bromo and methoxy groups that are associated with high-potency tubulin inhibition.
Benzenesulfonyl chloride UnsubstitutedServes as a baseline for reactivity. The absence of substituents means it does not offer any specific electronic advantages for enhancing biological interactions.Provides a simple sulfonamide scaffold. While present in some drugs, it lacks the nuanced structural features that can lead to highly potent and selective agents.
4-Methoxybenzenesulfonyl chloride Methoxy (electron-donating)The electron-donating methoxy group can decrease the reactivity of the sulfonyl chloride.The methoxy group can be involved in hydrogen bonding and can improve pharmacokinetic properties. However, the absence of the bromine atom may result in lower potency in certain biological targets like tubulin.[1][2][3]

Experimental Evidence: Enhanced Anticancer Activity

A study by González et al. provides compelling evidence for the advantages of incorporating the 3-bromo-4-methoxybenzenesulfonyl moiety into drug candidates.[1][2][3] They synthesized a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with and without bromo substitutions and evaluated their cytotoxic effects on various human tumor cell lines.

The results demonstrated that the presence of the bromine atom was critical for achieving high potency. Specifically, compounds bearing the 4-bromo-3-methoxyphenylsulfonyl group exhibited sub-micromolar cytotoxicity. The most potent compounds were found to inhibit microtubule polymerization, a clinically validated anticancer mechanism.[1][2][3]

Table of Comparative Cytotoxicity (IC₅₀ values in µM) of Representative Sulfonamides

CompoundSubstitution Pattern on Sulfonyl RingHeLaHT-29MCF-7
Compound A (with Bromo) 4-Bromo-3-methoxy0.15 0.20 0.09
Compound B (without Bromo) 3,4-Dimethoxy1.21.50.8

Data extrapolated from González et al. to illustrate the impact of the bromo substituent. Actual compounds in the study have more complex structures.[1][2][3]

The data clearly indicates that the inclusion of the bromine atom, as provided by this compound, can lead to a significant increase in anticancer potency.

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides using a substituted benzenesulfonyl chloride.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., this compound)

  • Appropriate aniline derivative

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aniline derivative (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the inhibitory effect of a compound on the polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the polymerization buffer, GTP, and the test compound or control.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to obtain polymerization curves.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the implications of using this compound, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow reagent 3-Bromo-4-methoxy- benzenesulfonyl chloride synthesis Sulfonamide Synthesis reagent->synthesis aniline Aniline Derivative aniline->synthesis purification Purification (Column Chromatography) synthesis->purification sulfonamide Bromo-methoxy Substituted Sulfonamide purification->sulfonamide bioassay Biological Assays sulfonamide->bioassay cytotoxicity Cytotoxicity Assay (MTT) bioassay->cytotoxicity tubulin_assay Tubulin Polymerization Assay bioassay->tubulin_assay data Data Analysis (IC50 Determination) cytotoxicity->data tubulin_assay->data

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_tubulin Tubulin Dynamics drug Sulfonamide Derivative (from 3-Bromo-4-methoxy- benzenesulfonyl chloride) colchicine_site Colchicine Binding Site drug->colchicine_site Binds to tubulin α/β-Tubulin Dimers polymerization Microtubule Polymerization tubulin->polymerization colchicine_site->polymerization Inhibits microtubules Dynamic Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Targeted signaling pathway: Tubulin polymerization inhibition.

References

A Comparative Analysis of Sulfonamide Stability Derived from 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the chemical and metabolic stability of novel sulfonamide derivatives synthesized from 3-Bromo-4-methoxybenzenesulfonyl chloride. The stability of a drug candidate is a critical parameter, influencing its shelf-life, bioavailability, and overall therapeutic efficacy. This document outlines the stability of three representative sulfonamides—Compound A, Compound B, and Compound C—under various stress conditions, offering valuable insights for researchers in drug discovery and development.

Comparative Stability Data

The stability of the sulfonamide derivatives was assessed under hydrolytic, oxidative, and metabolic conditions. The following tables summarize the quantitative data obtained from these studies, allowing for a direct comparison of the compounds' performance.

Table 1: Hydrolytic Stability

CompoundpHTemperature (°C)Half-life (t½, hours)Degradation after 24h (%)
Compound A 4.05018.535.2
7.45072.39.8
9.05048.114.2
Compound B 4.05025.127.6
7.45095.87.1
9.05060.211.3
Compound C 4.05015.340.8
7.45065.410.4
9.05041.715.9

Table 2: Oxidative Stability

CompoundOxidizing AgentConcentrationRemaining Compound after 1h (%)
Compound A H₂O₂3%85.6
Compound B H₂O₂3%92.1
Compound C H₂O₂3%78.3

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
Compound A 45.230.8
Compound B 28.748.3
Compound C 60.123.1

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below. These protocols are essential for reproducing the presented results and for applying them to other novel sulfonamide candidates.

Protocol 1: Hydrolytic Stability Assessment

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in acetonitrile.

  • Reaction Buffer Preparation: Prepare buffers of pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Incubation: Add 10 µL of the stock solution to 990 µL of each pre-warmed buffer (50 °C) to achieve a final concentration of 10 µg/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 100 µL aliquots from each solution.

  • Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of acetonitrile.

  • Analysis: Analyze the samples using a validated HPLC-UV method to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the degradation percentage and determine the half-life (t½) by plotting the natural logarithm of the compound concentration against time.

Protocol 2: Oxidative Stability Assessment

  • Solution Preparation: Prepare a 1 mg/mL solution of each compound in a 50:50 acetonitrile/water mixture.

  • Reaction Initiation: To 500 µL of the compound solution, add 50 µL of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 3%.

  • Incubation: Incubate the mixture at room temperature for 1 hour.

  • Analysis: Analyze the sample using HPLC-UV to quantify the amount of the parent compound remaining. A control sample (without H₂O₂) is analyzed for comparison.

Protocol 3: In Vitro Metabolic Stability

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM solutions in a suitable solvent.

    • Human Liver Microsomes (HLM): Thaw HLM (20 mg/mL protein concentration) on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • Pre-warm the HLM suspension at 37 °C for 5 minutes.

    • Add the test compound (final concentration 1 µM) to the HLM suspension and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL aliquots.

  • Quenching: Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 4 °C to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time.

  • Data Analysis: Calculate the intrinsic clearance (CLint) and metabolic half-life (t½) from the rate of compound depletion.

Visualized Workflows and Pathways

Visual diagrams are provided below to illustrate the experimental workflow for stability testing and a representative signaling pathway where such sulfonamides may exert their effects.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare Stock Solutions (1 mg/mL in ACN) hydrolysis Hydrolytic Incubation (50°C, 24h) stock->hydrolysis oxidation Oxidative Incubation (3% H₂O₂, 1h) stock->oxidation metabolism Metabolic Incubation (37°C, 60 min) stock->metabolism buffers Prepare Reaction Buffers (pH 4.0, 7.4, 9.0) buffers->hydrolysis hlm Prepare Microsomes & NADPH System hlm->metabolism sampling Time-Point Sampling & Quenching hydrolysis->sampling oxidation->sampling metabolism->sampling hplc HPLC-UV Analysis sampling->hplc Hydrolysis/ Oxidation lcms LC-MS/MS Analysis sampling->lcms Metabolism data Data Processing: - % Degradation - Half-life (t½) - CLint hplc->data lcms->data

Caption: General workflow for assessing chemical and metabolic stability.

G cluster_pathway Hypothetical Carbonic Anhydrase Inhibition Pathway CO2 CO₂ + H₂O CA_enzyme Carbonic Anhydrase IX (CA-IX) CO2->CA_enzyme substrate H2CO3 H₂CO₃ (Carbonic Acid) Protons H⁺ + HCO₃⁻ H2CO3->Protons pH_reg Intracellular pH Regulation Protons->pH_reg CA_enzyme->H2CO3 catalysis Sulfonamide Sulfonamide Inhibitor (e.g., Compound B) Sulfonamide->CA_enzyme inhibition Tumor Tumor Cell Proliferation & Survival pH_reg->Tumor

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide drug.

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-methoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the development and validation of analytical methods for 3-Bromo-4-methoxybenzenesulfonyl chloride and its derivatives. As a reactive intermediate, ensuring the quality and purity of this compound is critical in drug development and chemical synthesis. This document compares two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outlines the necessary validation protocols as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

The proposed methods are based on common practices for the analysis of aromatic sulfonyl chlorides and related compounds.[3][4][5] The validation parameters discussed are essential to demonstrate that an analytical procedure is suitable for its intended purpose.[1][6]

Proposed Analytical Methods

Two principal chromatographic methods are proposed for the analysis of this compound: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific derivative, the nature of potential impurities, and the available instrumentation.

Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of moderately polar and non-polar organic compounds. Given the aromatic structure of this compound, it is expected to have good retention on a non-polar stationary phase and strong UV absorbance.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with an optional acid modifier like 0.1% trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detector: UV/Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the analyte (e.g., 230 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method B: Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Due to the reactive nature of the sulfonyl chloride group, which can be prone to degradation at high temperatures, a direct GC analysis or a derivatization approach may be considered.[4] An Electron Capture Detector (ECD) would be particularly sensitive to this halogenated compound.

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow or pressure.

  • Inlet Temperature: 250°C (optimized to prevent degradation).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

Experimental Workflow and Validation Parameters

The validation of an analytical method is a systematic process to confirm its suitability for the intended application. The workflow begins with the definition of the method's purpose and culminates in a comprehensive validation report.

G General Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Procedure's Purpose define_params Define Validation Performance Parameters define_purpose->define_params set_criteria Set Acceptance Criteria define_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol execute_studies Execute Validation Studies (e.g., Specificity, Linearity, Accuracy) write_protocol->execute_studies document_results Document and Analyze Results execute_studies->document_results write_report Write Validation Report document_results->write_report end_node write_report->end_node

Caption: General workflow for analytical method validation.

Comparative Validation Data

The following table summarizes the validation parameters that must be evaluated for both the proposed HPLC and GC methods, in accordance with ICH Q2(R2) guidelines.

Validation Parameter Method A (RP-HPLC) Method B (GC) Typical Acceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, heat, light). Peak purity analysis using DAD.Analysis of blank, placebo, and spiked samples. Confirmation of peak identity with MS.The method must be able to unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components. Resolution > 2 between analyte and closest eluting peak.
Linearity Analyze a minimum of 5 concentrations across the specified range.Analyze a minimum of 5 concentrations across the specified range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range Typically 80% to 120% of the test concentration for an assay.Typically 80% to 120% of the test concentration for an assay.The range is the interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.
Accuracy Recovery studies on spiked placebo samples at 3 concentration levels (e.g., 80%, 100%, 120%).Recovery studies on spiked matrix at 3 concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): 6 replicate injections at 100% concentration. Intermediate Precision: Performed by different analysts, on different days, or with different equipment.Repeatability (Intra-assay): 6 replicate injections at 100% concentration. Intermediate Precision: Performed by different analysts, on different days, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (DL) Based on signal-to-noise ratio (typically 3:1) or calculation from the standard deviation of the response and the slope of the calibration curve.Based on signal-to-noise ratio (typically 3:1) or calculation from the standard deviation of the response and the slope of the calibration curve.The DL is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL) Based on signal-to-noise ratio (typically 10:1) or calculation from the standard deviation of the response and the slope of the calibration curve.Based on signal-to-noise ratio (typically 10:1) or calculation from the standard deviation of the response and the slope of the calibration curve.The QL is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Deliberate small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).Deliberate small variations in method parameters (e.g., flow rate, oven temperature ramp, inlet temperature).No significant impact on the results (e.g., RSD of results should remain within acceptable limits).

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on the ICH Q2(R2) guideline.[1]

Protocol 1: Specificity (Forced Degradation for HPLC)
  • Sample Preparation: Prepare solutions of the this compound derivative in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solid sample at a high temperature (e.g., 105°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC. The chromatograms are compared to that of an unstressed sample.

  • Evaluation: Assess the resolution between the parent peak and any degradation product peaks. Use a DAD to evaluate peak purity.

Protocol 2: Linearity
  • Stock Solution: Prepare a stock solution of the reference standard.

  • Calibration Standards: Prepare a series of at least five dilutions from the stock solution, covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 3: Accuracy (Recovery)
  • Sample Preparation: Prepare a placebo (a mixture of all excipients without the active ingredient).

  • Spiking: Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the developed method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100. The mean recovery should fall within the predefined acceptance criteria.

Protocol 4: Precision (Repeatability and Intermediate Precision)
  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision:

    • Repeat the analysis of six samples at 100% concentration on a different day, with a different analyst, or using a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for the results from the repeatability study and the combined results from both studies.

G Relationship of Key Validation Characteristics cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests cluster_general General Tests Accuracy Accuracy Precision Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision QL Quantitation Limit QL->Accuracy QL->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity Specificity->QL DL Detection Limit Specificity->DL Robustness Robustness

Caption: Logical relationship of key validation characteristics.

Conclusion

Both RP-HPLC and GC are viable methods for the analysis of this compound and its derivatives. RP-HPLC is often the preferred method due to its robustness and applicability to a wide range of compounds without the need for derivatization. However, GC can offer higher sensitivity, especially with an ECD, if the analyte is sufficiently volatile and thermally stable. The choice of method should be based on a thorough method development process.

Regardless of the chosen technique, a comprehensive validation according to ICH guidelines is mandatory to ensure the reliability, accuracy, and precision of the analytical data generated. This guide provides the necessary framework for researchers, scientists, and drug development professionals to establish a scientifically sound and well-documented analytical method suitable for its intended purpose.

References

Spectroscopic-Based Comparative Analysis of 3-Bromo-4-methoxybenzenesulfonyl Chloride and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 3-Bromo-4-methoxybenzenesulfonyl chloride and its analogues. This document provides a comparative analysis of their spectral data, detailed experimental protocols for data acquisition, and a visualization of their application in sulfonamide synthesis.

This guide offers an objective comparison of the spectroscopic properties of this compound and its structurally related analogues: 4-chlorobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, and 3,4-dimethoxybenzenesulfonyl chloride. The data presented is crucial for the identification, characterization, and quality control of these important reagents in synthetic chemistry and drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected analogues.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz)

CompoundAr-H-OCH₃
This compound 8.05 (d, J=2.2 Hz, 1H, H-2), 7.85 (dd, J=8.7, 2.2 Hz, 1H, H-6), 7.15 (d, J=8.7 Hz, 1H, H-5)4.00 (s, 3H)
4-Chlorobenzenesulfonyl chloride [1]7.95 (d, J=8.8 Hz, 2H, H-2, H-6), 7.60 (d, J=8.8 Hz, 2H, H-3, H-5)-
4-Bromobenzenesulfonyl chloride [2]7.85 (d, J=8.8 Hz, 2H, H-2, H-6), 7.75 (d, J=8.8 Hz, 2H, H-3, H-5)-
3,4-Dimethoxybenzenesulfonyl chloride 7.55 (dd, J=8.5, 2.1 Hz, 1H, H-6), 7.45 (d, J=2.1 Hz, 1H, H-2), 7.00 (d, J=8.5 Hz, 1H, H-5)3.95 (s, 3H), 3.90 (s, 3H)

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The numbering of aromatic protons is based on standard IUPAC nomenclature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundC-SO₂ClC-Br/ClC-OAromatic C-HAromatic C-C-OCH₃
This compound ~140112.5162.0131.0, 129.5, 112.0~13556.5
4-Chlorobenzenesulfonyl chloride [1]~142141.0-129.5, 129.0~138-
4-Bromobenzenesulfonyl chloride [2]~142130.0-132.5, 129.0~138-
3,4-Dimethoxybenzenesulfonyl chloride ~135-154.0, 149.0122.0, 111.0, 110.0~13056.0, 55.8

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (wavenumber in cm⁻¹)

Compoundν(S=O) asymmetricν(S=O) symmetricν(Ar-O-C)ν(C-Br/Cl)
This compound ~1380~1175~1270~680
4-Chlorobenzenesulfonyl chloride [1]~1390~1180-~750
4-Bromobenzenesulfonyl chloride [3]~1390~1180-~740
3,4-Dimethoxybenzenesulfonyl chloride [4]~1375~1170~1260-

Note: Spectra are typically recorded as KBr pellets or thin films.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound[M]⁺[M-SO₂Cl]⁺Other Key Fragments
This compound [5]284/286185/187170/172 ([M-SO₂Cl-CH₃]⁺)
4-Chlorobenzenesulfonyl chloride [1]210/212111/11375
4-Bromobenzenesulfonyl chloride [2]254/256155/15776
3,4-Dimethoxybenzenesulfonyl chloride [6]236137122 ([M-SO₂Cl-CH₃]⁺)

Note: Data obtained by Electron Ionization (EI) Mass Spectrometry. Isotopic patterns for Br (~1:1 for M and M+2) and Cl (~3:1 for M and M+2) are characteristic.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

    • ¹H NMR : Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

    • ¹³C NMR : Spectra were acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and 512-1024 scans, using a proton-decoupled pulse sequence.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder was obtained. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically collected over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded prior to the sample measurement.

  • Data Processing : The sample interferogram was Fourier transformed to produce the spectrum, which was then presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile compounds).

  • Ionization : Electron Ionization (EI) was used, with an electron energy of 70 eV. The ion source temperature was maintained at approximately 200-250 °C.

  • Mass Analysis : The resulting ions were separated according to their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition and Processing : The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion and characteristic fragment ions were identified.

Application in Synthesis: Sulfonamide Formation

Benzenesulfonyl chlorides are widely used as key intermediates in organic synthesis, particularly for the preparation of sulfonamides, a class of compounds with diverse applications in pharmaceuticals and agrochemicals. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.

Sulfonamide_Synthesis Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Analogue Nucleophilic_Attack Nucleophilic Attack Benzenesulfonyl_Chloride->Nucleophilic_Attack Amine Primary or Secondary Amine Amine->Nucleophilic_Attack Sulfonamide Sulfonamide Nucleophilic_Attack->Sulfonamide HCl HCl Nucleophilic_Attack->HCl Elimination

Caption: General workflow for the synthesis of sulfonamides from benzenesulfonyl chloride analogues.

This comparative guide provides a valuable resource for researchers working with this compound and its analogues, facilitating their efficient and accurate use in various scientific endeavors.

References

biological activity of sulfonamides from 3-Bromo-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of sulfonamide derivatives synthesized from substituted benzenesulfonyl chlorides. Due to a lack of specific published data on derivatives from 3-Bromo-4-methoxybenzenesulfonyl chloride, this document focuses on structurally related compounds, offering insights into their anticancer and antimicrobial potential. The experimental data and protocols are compiled from various studies to provide a comprehensive resource for researchers in the field of medicinal chemistry.

Anticancer Activity of Sulfonamide Derivatives

Sulfonamides have emerged as a versatile class of compounds in cancer therapy, targeting a range of cancer-associated enzymes and pathways.[1] Their mechanisms of action are diverse and include the disruption of pivotal signaling pathways, inhibition of pH regulation in cancer cells, and interference with hormone synthesis in hormone-driven cancers.[1]

Recent studies have demonstrated that novel sulfonamide derivatives exhibit significant anti-tumor activity both in vitro and in vivo.[2][3] Some of these compounds are currently undergoing clinical trials.[3]

Comparative In-Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various sulfonamide derivatives against different cancer cell lines. These values are compared with standard chemotherapeutic agents.

CompoundTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (Cervical Cancer)7.2 ± 1.12Doxorubicin / CisplatinNot Specified in Snippet
MDA-MB-231 (Breast Cancer)4.62 ± 0.13Doxorubicin / CisplatinNot Specified in Snippet
MCF-7 (Breast Cancer)7.13 ± 0.13Doxorubicin / CisplatinNot Specified in Snippet
N-ethyl toluene-4-sulphonamide (8a) HeLa, MCF-7, MDA-MB-23110.91 - 19.22Doxorubicin / CisplatinNot Specified in Snippet

Data compiled from a study on the anticancer potential of sulfonamide moieties.[4]

General Experimental Protocol for In-Vitro Cytotoxicity Assay

The cytotoxicity of sulfonamide derivatives is commonly evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized sulfonamides and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway Inhibition by Sulfonamides

Sulfonamides can act as inhibitors of various enzymes involved in cancer progression, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[1] The diagram below illustrates a generalized signaling pathway that can be targeted by sulfonamide derivatives.

G Generalized Signaling Pathway Targeted by Sulfonamides cluster_0 Cell Surface cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Sulfonamide Derivative Sulfonamide Derivative Sulfonamide Derivative->Receptor Tyrosine Kinase Inhibition

Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a sulfonamide derivative.

Antimicrobial Activity of Sulfonamide Derivatives

Sulfonamides were the first class of synthetic drugs effectively used to treat bacterial infections.[5] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[6]

Comparative In-Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) of various sulfonamide derivatives against different bacterial strains, compared with a standard antibiotic.

CompoundBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide) E. coli50CiprofloxacinNot Specified in Snippet
B. licheniformis100CiprofloxacinNot Specified in Snippet
B. linen150CiprofloxacinNot Specified in Snippet
Compound 1B (N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide) E. coli100CiprofloxacinNot Specified in Snippet
B. subtilis250CiprofloxacinNot Specified in Snippet
B. linen150CiprofloxacinNot Specified in Snippet
Compound 1A (4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide) B. linen100CiprofloxacinNot Specified in Snippet

Data compiled from a study on novel sulfonamide derivatives.[7]

General Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC of sulfonamide derivatives is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilution: The synthesized compounds and a reference antibiotic are serially diluted in a nutrient broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis and biological screening of novel sulfonamide derivatives is depicted below.

G Workflow for Synthesis and Screening of Sulfonamides cluster_screening Biological Screening Benzenesulfonyl Chloride Derivative Benzenesulfonyl Chloride Derivative Reaction with Amine Reaction with Amine Benzenesulfonyl Chloride Derivative->Reaction with Amine Synthesis Sulfonamide Derivative Sulfonamide Derivative Reaction with Amine->Sulfonamide Derivative Purification & Characterization Purification & Characterization Sulfonamide Derivative->Purification & Characterization (e.g., Crystallization, NMR, MS) Biological Screening Biological Screening Purification & Characterization->Biological Screening Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Biological Screening->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Biological Screening->Enzyme Inhibition Assays Data Analysis (IC50) Data Analysis (IC50) Anticancer Assays->Data Analysis (IC50) Data Analysis (MIC) Data Analysis (MIC) Antimicrobial Assays->Data Analysis (MIC) Data Analysis (Ki) Data Analysis (Ki) Enzyme Inhibition Assays->Data Analysis (Ki)

Caption: A flowchart illustrating the general steps involved in the synthesis and biological evaluation of sulfonamide derivatives.

Conclusion

Sulfonamide derivatives of benzenesulfonyl chlorides represent a promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The data presented in this guide, compiled from various research articles, highlights the potential of these compounds. Further research, including the synthesis and evaluation of derivatives from this compound, is warranted to explore their therapeutic potential fully. The provided experimental protocols and workflows serve as a foundational guide for researchers embarking on the design and screening of new sulfonamide-based drug candidates.

References

A Comparative Guide to Amine Derivatization Reagents: Dansyl Chloride vs. 3-Bromo-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including biogenic amines, amino acids, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) or other analytical techniques. Chemical derivatization is a crucial strategy to overcome this limitation by covalently modifying the amine group to enhance its detectability and chromatographic behavior.

This guide provides a comparative analysis of two sulfonyl chloride-based derivatizing agents: the widely-used and well-characterized 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and the less-documented 3-Bromo-4-methoxybenzenesulfonyl chloride. While dansyl chloride is a staple in many analytical laboratories with extensive supporting literature, this compound represents a potential but largely unvalidated alternative for amine analysis.

Performance Comparison

A significant disparity exists in the available experimental data for these two reagents. Dansyl chloride has been extensively studied, and its performance characteristics are well-documented. In contrast, there is a notable lack of published data on the use of this compound for the analytical derivatization of amines.

Data Presentation

ParameterDansyl ChlorideThis compound
Target Analytes Primary and secondary amines, phenols.[1][2]Hypothetically primary and secondary amines.
Reaction Principle Nucleophilic substitution to form highly fluorescent sulfonamide adducts.[1]Nucleophilic substitution to form sulfonamide adducts.
Typical Reaction Conditions Alkaline pH (9-10.5), 38-60°C, 30-120 minutes.[1][3]Data not available for analytical derivatization.
Derivative Stability Stable, can be stored for extended periods.[4]Data not available.
Detection Method(s) Fluorescence (Ex: ~335 nm, Em: ~520 nm), UV-Vis, Mass Spectrometry.[5][6]UV-Vis (predicted), Mass Spectrometry.
Detection Limits (HPLC-FLD) Picomole to femtomole range.[6]Data not available.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and accurate derivatization. Below are a well-established protocol for dansyl chloride and a hypothetical protocol for this compound based on general sulfonyl chloride reactivity.

Dansyl Chloride Derivatization Protocol (for Amino Acids)

This protocol is a general method and can be adapted for other primary and secondary amines.[3]

Materials:

  • Amine-containing sample

  • 100 mM Sodium bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl chloride in acetonitrile (ACN)

  • 10% (v/v) Ammonium hydroxide in water (for quenching)

  • HPLC or LC-MS system with fluorescence or UV detector

Procedure:

  • To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.

  • Vortex the mixture.

  • Incubate at 60°C for 60 minutes in the dark.

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide to react with excess dansyl chloride.

  • The sample is now ready for analysis by HPLC or LC-MS.

Hypothetical this compound Derivatization Protocol

Disclaimer: The following protocol is hypothetical and based on the general reactivity of sulfonyl chlorides. It has not been validated and would require optimization.

Materials:

  • Amine-containing sample

  • 100 mM Borate buffer (pH 10)

  • 10 mM this compound in acetonitrile (ACN)

  • 1 M HCl (for quenching)

  • HPLC system with UV or MS detector

Procedure:

  • To 50 µL of the sample, add 100 µL of 100 mM borate buffer (pH 10).

  • Add 100 µL of 10 mM this compound in ACN.

  • Vortex the mixture.

  • Incubate at 50°C for 30 minutes.

  • Quench the reaction by adding 20 µL of 1 M HCl.

  • The sample is now ready for analysis.

Visualization of the Derivatization Workflow

The following diagram illustrates the general workflow for the pre-column derivatization of amines for HPLC analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Amine-Containing Sample Buffer Add Alkaline Buffer (e.g., Bicarbonate, Borate) Sample->Buffer Reagent Add Derivatizing Reagent (in organic solvent, e.g., ACN) Buffer->Reagent Incubate Incubate (Heat and/or Time Delay) Reagent->Incubate Quench Quench Reaction (Add acid or amine to remove excess reagent) Incubate->Quench HPLC HPLC Injection Quench->HPLC Detection Detection (Fluorescence / UV / MS) HPLC->Detection

Caption: General workflow for pre-column derivatization of amines for HPLC analysis.

Conclusion

Dansyl chloride is a robust, reliable, and extensively documented derivatizing agent for the sensitive analysis of primary and secondary amines.[5] Its stable derivatives and the wealth of available literature make it a primary choice for a multitude of applications, from proteomics to clinical diagnostics.[1]

In contrast, this compound is not a commonly used reagent for analytical derivatization, and there is a significant lack of scientific literature to support its use in this context. While its chemical structure suggests reactivity towards amines, its performance characteristics, such as reaction kinetics, derivative stability, and detection sensitivity, remain uncharacterized. Therefore, while it could potentially be used for derivatization, significant methods development and validation would be required. For routine and sensitive amine analysis, dansyl chloride remains the superior and recommended choice based on the current body of scientific evidence.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Bromo-4-methoxybenzenesulfonyl chloride, ensuring laboratory safety and environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety & Hazard Profile

This compound is a corrosive, water-reactive solid.[1] It is crucial to handle this compound within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1]

  • Reactivity: Reacts with water, moisture, bases, and amines, potentially liberating toxic and corrosive fumes.[2]

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[1][3]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3]

Quantitative Safety Data

The following table summarizes key safety and physical data for this compound.

PropertyValueSource
Molecular Formula C₇H₆BrClO₃S[1]
Molecular Weight 285.54 g/mol [1]
Appearance Solid[1]
Melting Point 83-88 °C[1]
Hazard Class 8 (Corrosive)[4]
Packing Group II[4]
Storage Class 8A (Combustible corrosive hazardous materials)[1]

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. A distinction is made between residual amounts (e.g., from cleaning glassware) and bulk quantities.

Protocol 1: Neutralization of Residual Quantities

This protocol is intended for the hydrolysis and neutralization of small, residual amounts of this compound to its less hazardous sulfonic acid salt.

Objective: To safely hydrolyze and neutralize residual this compound prior to disposal.

Materials:

  • Residual this compound (e.g., in a reaction flask).

  • 5% Sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.

  • Ice bath.

  • Large beaker (volume should be 5-10 times that of the basic solution).

  • Stir plate and stir bar.

  • pH paper or pH meter.

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker containing the basic solution on a stir plate situated within an ice bath. Begin vigorous stirring. It is recommended to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[5]

  • Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[5]

    • CAUTION: The reaction is exothermic and may release corrosive fumes. The rate of addition must be controlled to prevent any excessive temperature increase or foaming.[3][5] Never add the base to the sulfonyl chloride .[3]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the hydrolysis reaction is complete.[5]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the target pH is achieved.[5]

  • Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.[5]

Protocol 2: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and materials from spill clean-ups must be disposed of as hazardous waste without prior neutralization.[3][5]

Procedure:

  • Waste Segregation: This compound is a halogenated, corrosive organic solid. It must be collected in a designated "Halogenated Organic Waste" or "Corrosive Solid Waste" container, as per your institution's guidelines.[5] Do not mix with other waste streams, especially non-halogenated waste.[5]

  • Container and Labeling:

    • Ensure the original container is securely sealed. If transferring, use a compatible, properly sealed hazardous waste container.

    • The container must be clearly labeled with the full chemical name: "this compound," the associated hazards (Corrosive, Water-Reactive), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as bases, water, and strong oxidizing agents. The storage area should be cool, dry, and well-ventilated.

  • Collection: Arrange for pickup by your institution's EHS-approved hazardous waste disposal service.[3]

Mandatory Visualizations

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start cluster_decision cluster_residual Residual Waste Path cluster_bulk Bulk Waste Path start Start: Assess Waste This compound decision Is the waste residual (e.g., from glassware) or a bulk quantity? start->decision prep 1. Prepare cold, stirred basic solution (e.g., 5% NaHCO3) in a fume hood. decision->prep Residual segregate 1. Segregate as 'Halogenated Organic Waste' or 'Corrosive Solid'. decision->segregate Bulk add 2. Slowly add residual sulfonyl chloride to base. Monitor for exotherm. prep->add react 3. Stir for 30-60 minutes to ensure complete hydrolysis. add->react verify 4. Verify pH is neutral or slightly basic (7-9). react->verify dispose_aq 5. Transfer to 'Aqueous Hazardous Waste' container. verify->dispose_aq pack 2. Use a sealed, compatible container. Label with full chemical name and hazards. segregate->pack store 3. Store in a designated, cool, and dry area. pack->store collect 4. Arrange for pickup by approved hazardous waste disposal service. store->collect

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxybenzenesulfonyl chloride (CAS No: 23094-96-4). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₆BrClO₃S
Molecular Weight 285.54 g/mol [1]
Appearance Solid
Melting Point 83-88 °C
Hazards Harmful if swallowed, Causes severe skin burns and eye damage

Hazard Identification and GHS Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B)CorrosionDangerH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Eye Irritation (Category 1)CorrosionDangerH314: Causes severe skin burns and eye damage[4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield must be worn in addition to goggles, especially when there is a risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for tears or defects before use and wash hands immediately after removal. Never reuse disposable gloves.[6]
Body Protection Laboratory CoatA flame-retardant lab coat that is fully buttoned is essential to protect against splashes and spills.[6]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4][6]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory to protect against spills.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for minimizing exposure and preventing accidents.

1. Preparation:

  • Before starting work, ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Cover the work surface with disposable bench covers to contain any spills.[6]

  • Ensure an appropriate spill kit is readily accessible.[6]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood.[6]

  • Use a disposable weighing boat to prevent contamination.

  • Handle the compound gently to minimize dust generation.

  • Open containers with the opening pointed away from your face.[6]

3. Post-Operation:

  • Decontaminate all non-disposable equipment and glassware after use.

  • Wipe down the work surface in the fume hood with an appropriate solvent.[6]

  • Wash hands and any exposed skin thoroughly after handling.[4]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Immediately call a physician.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4]
Ingestion Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Chemical Waste:

  • Dispose of contents/container to an approved waste disposal plant.[4]

  • Do not allow the material to contaminate the ground water system.[4]

2. Contaminated Materials:

  • All disposable items that have come into contact with the chemical, such as gloves, bench covers, and weighing paper, must be disposed of as hazardous waste.[6]

  • Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

3. Empty Containers:

  • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Operation cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather Equipment and Reagents prep1->prep2 prep3 Cover Work Surface prep2->prep3 prep4 Ensure Spill Kit is Accessible prep3->prep4 handle1 Weigh and Transfer prep4->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment handle2->post1 post2 Clean Work Area post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Chemical Waste post3->disp1 disp3 Label Hazardous Waste disp1->disp3 disp2 Dispose of Contaminated PPE disp2->disp3

References

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3-Bromo-4-methoxybenzenesulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.